Product packaging for Methyl 4-(methylamino)benzoate(Cat. No.:CAS No. 18358-63-9)

Methyl 4-(methylamino)benzoate

Cat. No.: B031879
CAS No.: 18358-63-9
M. Wt: 165.19 g/mol
InChI Key: LLAMGYUWYUMHCH-UHFFFAOYSA-N
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Description

Methyl 4-(methylamino)benzoate, also known as this compound, is a useful research compound. Its molecular formula is C9H11NO2 and its molecular weight is 165.19 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 117658. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H11NO2 B031879 Methyl 4-(methylamino)benzoate CAS No. 18358-63-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 4-(methylamino)benzoate
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URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c1-10-8-5-3-7(4-6-8)9(11)12-2/h3-6,10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLAMGYUWYUMHCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC=C(C=C1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40171445
Record name Methyl 4-methylaminobenzoate
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Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18358-63-9
Record name Methyl 4-methylaminobenzoate
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Record name 18358-63-9
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Record name 18358-63-9
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Record name Methyl 4-methylaminobenzoate
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Record name methyl 4-(methylamino)benzoate
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Nomenclature and Chemical Structure Elucidation

Systematic IUPAC Naming Conventions

The International Union of Pure and Applied Chemistry (IUPAC) provides a standardized set of rules for naming chemical compounds to ensure that each name corresponds to a single, unique structure. Following these conventions, the systematic name for the compound is methyl 4-(methylamino)benzoate (B8343159) . chemspider.com This name clarifies that it is the methyl ester of 4-(methylamino)benzoic acid.

Common and Synonymous Designations in Chemical Literature

In scientific literature and commercial catalogs, Methyl 4-(methylamino)benzoate is referred to by several other names. These synonyms are often used for brevity or based on historical naming conventions. Some of the common designations include:

Benzoic acid, 4-(methylamino)-, methyl ester nist.govpharmaffiliates.com

4-Methylaminobenzoic acid methyl ester scbt.com

Methyl p-(methylamino)benzoate pharmaffiliates.comchemicalbook.com

4-(Methoxycarbonyl)-N-methylaniline apolloscientific.co.uk

N-Methyl-4-methoxycarbonylaniline pharmaffiliates.com

NSC 109525 chemicalbook.com

NSC 117658 chemicalbook.com

Chemical Abstract Service (CAS) Registry Number Applications

The Chemical Abstracts Service (CAS), a division of the American Chemical Society, assigns a unique numerical identifier, known as the CAS Registry Number, to every chemical substance. The CAS number for this compound is 18358-63-9 . chemspider.comnist.govpharmaffiliates.comscbt.comchemicalbook.comapolloscientific.co.ukavantorsciences.comsigmaaldrich.comvwr.com This number is a definitive, internationally recognized identifier that is not dependent on any naming system. It is widely used in databases, regulatory submissions, and scientific publications to avoid ambiguity when referring to the compound.

Structural Formula Representation and Stereochemical Considerations

The chemical structure of this compound is composed of a benzene (B151609) ring substituted with a methylamino group (-NHCH₃) at the para (4-) position and a methyl ester group (-COOCH₃). Its molecular formula is C₉H₁₁NO₂. nist.govpharmaffiliates.comscbt.comchemicalbook.comavantorsciences.comsigmaaldrich.comvwr.com

The compound does not have any stereocenters, meaning it is achiral and does not exhibit stereoisomerism such as enantiomerism or diastereomerism. Its structure is planar with respect to the benzene ring.

Interactive Data Table: Key Identifiers for this compound

IdentifierValue
IUPAC Name This compound
CAS Number 18358-63-9
Molecular Formula C₉H₁₁NO₂
Molecular Weight 165.19 g/mol
InChI InChI=1S/C9H11NO2/c1-10-8-5-3-7(4-6-8)9(11)12-2/h3-6,10H,1-2H3
InChIKey LLAMGYUWYUMHCH-UHFFFAOYSA-N
SMILES CNC1=CC=C(C=C1)C(=O)OC

Isomeric Forms and Their Significance in Research Contexts

Isomers are compounds that have the same molecular formula but different structural arrangements. For this compound (C₉H₁₁NO₂), several positional isomers exist, where the methylamino and methyl ester groups are at different positions on the benzene ring. These include:

Methyl 2-(methylamino)benzoate: The methylamino group is at the ortho position.

Methyl 3-(methylamino)benzoate: The methylamino group is at the meta position.

Other structural isomers include compounds with different functional groups or connectivity, such as:

Methyl 4-(aminomethyl)benzoate: The amino and methyl groups are attached to a methylene (B1212753) bridge (-CH₂-) which is then attached to the benzene ring. nih.govguidechem.com

N-Acetyl-p-anisidine: An amide isomer.

The different electronic and steric effects of the substituent positions in these isomers lead to distinct physical and chemical properties. For instance, the position of the methylamino group influences the compound's basicity and reactivity. In a research context, studying these isomers is crucial for understanding structure-activity relationships (SAR). For example, in medicinal chemistry, the specific placement of functional groups can dramatically alter a molecule's biological activity. Research has been conducted on the thermochemical properties of various methyl benzoate (B1203000) isomers, highlighting how the substituent position affects their energetic properties. researchgate.net

Additionally, related compounds with further substitutions on the benzene ring, such as Methyl 4-(methylamino)-3-nitrobenzoate, are synthesized for specific research purposes, including the development of new pharmaceutical agents. nih.gov The study of such derivatives helps in fine-tuning the properties of the lead compound for desired applications.

Synthesis and Reaction Methodologies

Synthetic Pathways and Strategies

The synthesis of Methyl 4-(methylamino)benzoate (B8343159) can be approached through several distinct pathways. The choice of method often depends on the starting materials, desired yield, purity requirements, and scalability. The primary strategies involve either forming the ester from the corresponding carboxylic acid or introducing the methylamino group onto a pre-existing benzoate (B1203000) structure.

Esterification Reactions for Carboxylate Formation

A direct and common method for synthesizing Methyl 4-(methylamino)benzoate is the Fischer esterification of 4-(methylamino)benzoic acid. This acid-catalyzed reaction involves heating the carboxylic acid with an excess of methanol (B129727) in the presence of a strong acid catalyst.

Reaction Scheme: 4-(methylamino)benzoic acid + Methanol ⇌ this compound + Water

Detailed Protocol: The process typically involves refluxing 4-(methylamino)benzoic acid with methanol, using catalysts like concentrated sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). sciencemadness.org The reaction is driven to completion by using a large excess of methanol, which acts as both a reactant and a solvent. Reaction times can range from 7 to 10 hours under reflux conditions (approximately 65–70°C).

Following the reaction, a workup procedure is necessary to isolate and purify the product. This often includes cooling the mixture and neutralizing the acid catalyst with a base, such as sodium bicarbonate or a dilute sodium hydroxide (B78521) solution, until the pH is adjusted to a neutral or slightly basic range (pH 6-8). sciencemadness.org The product, which may precipitate upon neutralization, is then collected by filtration. sciencemadness.org Further purification can be achieved through recrystallization or solvent extraction, for instance, with methylene (B1212753) chloride after distilling off the excess methanol and water.

Amination Routes for Secondary Amine Moiety Introduction

An alternative strategy begins with a molecule already containing the methyl benzoate framework, such as methyl 4-aminobenzoate (B8803810). The secondary amine is then formed through N-methylation.

Direct N-Alkylation: This method involves the reaction of methyl 4-aminobenzoate with a methylating agent. A common laboratory procedure uses methyl iodide (CH₃I) in the presence of a weak base like potassium carbonate (K₂CO₃) in an anhydrous solvent such as acetone (B3395972). The base neutralizes the hydroiodic acid formed during the reaction, and prolonged reflux (12–16 hours) helps ensure complete methylation. A primary challenge with this method is the potential for over-alkylation, leading to the formation of a quaternary ammonium (B1175870) salt.

Reductive Amination: This pathway offers a more controlled introduction of the methyl group. It begins with the condensation of methyl 4-aminobenzoate with formaldehyde (B43269) to form an imine intermediate. This intermediate is then selectively reduced in situ to the secondary amine. Common reducing agents for this step include sodium borohydride (B1222165) or sodium cyanoborohydride. organic-chemistry.orggoogle.com The reaction is typically performed in an alcoholic solvent like methanol under slightly acidic conditions to facilitate imine formation. arkat-usa.org This method avoids harsh alkylating agents and often provides good yields with high selectivity. arkat-usa.orgumich.edu

Catalytic Approaches in Synthesis

Modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency, selectivity, and sustainability.

Hydrogen Autotransfer (Borrowing Hydrogen): This is an advanced catalytic strategy for the N-methylation of amines like methyl 4-aminobenzoate. rsc.org In this process, a transition metal catalyst, often based on ruthenium or iridium, temporarily "borrows" hydrogen from methanol, converting it to formaldehyde in situ. rsc.orgcsic.es The formaldehyde then reacts with the amine to form an imine, which is subsequently hydrogenated by the catalyst using the borrowed hydrogen. rsc.orgrsc.org This approach is highly atom-economical and avoids the use of stoichiometric alkylating agents. Cyclometalated ruthenium complexes have been shown to effectively catalyze the methylation of anilines with methanol at mild temperatures (60°C). rsc.org

Palladium-Catalyzed Reactions: Palladium catalysts are versatile in forming C-N bonds. While often used for creating arylamines from aryl halides, they can also be employed in specific synthesis steps. rsc.orgunimi.it For instance, a method for preparing a related compound involved an esterification reaction followed by a palladium-catalyzed coupling reaction. google.com The development of specialized phosphine (B1218219) ligands has enabled palladium catalysts to function effectively even with challenging substrates or under specific conditions like in supercritical carbon dioxide. rsc.orgunimi.it

Solvent Systems and Reaction Condition Optimization

Optimizing reaction conditions is critical for maximizing yield and purity while minimizing reaction time and byproducts.

Solvent Choice: The choice of solvent can significantly impact reaction outcomes. For esterification, methanol often serves as both solvent and reagent. In N-alkylation reactions, anhydrous polar aprotic solvents like acetone or DMF are common to facilitate the nucleophilic substitution. For reductive aminations, alcoholic solvents such as methanol or ethanol (B145695) are typically used.

Temperature and pH Control: Temperature is a key parameter; for example, esterification is conducted at reflux (65-70°C) to ensure a reasonable reaction rate. In contrast, some reductive amination steps are performed at cooler temperatures (0-5°C) during the addition of the reducing agent to control the reaction's exothermicity. arkat-usa.org pH control is crucial during the workup of esterification to neutralize the catalyst and precipitate the product. It is also important in reductive amination, where a slightly acidic pH is needed for imine formation without deactivating the amine nucleophile.

Reactant Stoichiometry: The molar ratio of reactants is another critical factor to optimize. In Fischer esterification, a large excess of alcohol is used to shift the equilibrium towards the product. cabidigitallibrary.org In N-alkylation, controlling the stoichiometry of the methylating agent is key to preventing over-alkylation.

A comparative analysis highlights the trade-offs between different synthetic routes:

MethodStarting MaterialTypical Yield (%)Key AdvantagesLimitations
Acid-Catalyzed Esterification 4-(Methylamino)benzoic acid85–89% Single step, high yield. Requires pre-synthesized acid.
Alkylation Methyl 4-aminobenzoate80–85% Straightforward, scalable. Risk of over-alkylation, uses toxic reagents. semanticscholar.org
Reductive Amination Methyl 4-aminobenzoate70–75% Avoids harsh alkylating agents, good control. Moderate yield, sensitive to pH.
Catalytic Hydrogenation Methyl 4-nitrobenzoate72–77% (overall) High yield for intermediate amine (90-95%). Multi-step process, catalyst cost.

Novel Synthetic Route Development

Research continues to explore new pathways for synthesizing this compound and related compounds, often focusing on improving efficiency or accessing the molecule from different precursors.

Multi-step Synthesis from Alternative Precursors: One multi-step approach starts with methyl 4-nitrobenzoate. The nitro group is first reduced to a primary amine (methyl 4-aminobenzoate) via catalytic hydrogenation using catalysts like Pd/C or Raney nickel. This intermediate is then methylated using one of the methods described previously. Another route could potentially adapt the reduction of a nitrile, where methyl 4-cyanobenzoate (B1228447) is catalytically hydrogenated to form an aminomethyl group, although this would lead to an isomer. google.comgoogle.com

Photocatalysis: A cutting-edge approach involves the use of photocatalysts for N-methylation. For example, a silver-loaded titanium dioxide (Ag/TiO₂) catalyst has been used to facilitate the N-methylation of various amines with methanol at room temperature under UV-vis light. organic-chemistry.org This method is highly selective, operates under ambient conditions, and produces water as the only byproduct, representing a significant advancement in sustainable synthesis. organic-chemistry.org

Green Chemistry Principles in Synthesis

Applying green chemistry principles to the synthesis of this compound aims to reduce environmental impact by using safer reagents, minimizing waste, and improving energy efficiency.

Use of Greener Reagents: A key development is the replacement of toxic methylating agents like methyl iodide with more benign alternatives. Methanol is an excellent "green" C1 source when used in hydrogen autotransfer reactions, as the only byproduct is water. rsc.orgorganic-chemistry.org Another innovative approach uses carbon dioxide (CO₂) and hydrogen (H₂) for the N-methylation of anilines, catalyzed by heterogeneous catalysts like copper on ceria (Cu/CeO₂). oup.com

Catalyst Reusability and Benign Solvents: The use of heterogeneous catalysts, such as Pd on carbon or reusable nano-catalysts like Ni/NiO@C, is a core green strategy. semanticscholar.orgchemrxiv.orgrsc.org These catalysts can be easily separated from the reaction mixture and reused multiple times, reducing waste and cost. semanticscholar.orgchemrxiv.org Furthermore, conducting reactions in greener solvent systems, such as water or supercritical CO₂, minimizes the use of volatile organic compounds. organic-chemistry.orgrsc.org

Energy Efficiency: Methods that operate under milder conditions, such as the room-temperature photocatalytic N-methylation, reduce energy consumption compared to traditional methods requiring prolonged heating. organic-chemistry.org Continuous-flow processes, where reactants are pumped through a reactor containing a heterogeneous catalyst, can also enhance efficiency and safety. rsc.org

Derivatization and Analog Synthesis

The functional groups of this compound serve as handles for the synthesis of a variety of derivatives and analogs. The secondary amine can be further alkylated or acylated, and the ester group can be converted to other functional groups.

One common derivatization involves the hydrolysis of the ester to the corresponding carboxylic acid, 4-(methylamino)benzoic acid. a2bchem.com This acid can then be converted to an acid chloride, which is a versatile intermediate for the synthesis of amides and other esters. libretexts.org

The amine group can undergo N-acylation by reacting with acyl chlorides or anhydrides to form N-acyl derivatives. It can also be a nucleophile in substitution reactions. For example, the synthesis of methyl 4-[(methylamino)methyl]benzoate can be achieved through the nucleophilic displacement of a bromide with methylamine.

Furthermore, the aromatic ring can be functionalized through electrophilic substitution reactions as previously discussed, leading to a wide range of substituted analogs. The synthesis of more complex molecules often involves protecting one of the functional groups while the other is being modified. For instance, the carboxylic acid group might be protected as a methyl ester to prevent side reactions during a transformation involving the amine group.

Starting MaterialReagent(s)Product
This compound1. NaOH, H₂O 2. HCl4-(Methylamino)benzoic acid
4-(Bromomethyl)benzoic acid1. H₂SO₄, CH₃OH 2. CH₃NH₂Methyl 4-[(methylamino)methyl]benzoate
This compoundAcyl ChlorideN-Acyl-N-methyl-4-aminobenzoic acid methyl ester

This table provides examples of derivatization reactions.

Modification of the Ester Group

The ester functional group of this compound is a primary site for chemical modification, allowing for its conversion into other important functional groups such as carboxylic acids, alcohols, amides, and other esters through reactions like hydrolysis, reduction, amidation, and transesterification.

Hydrolysis: The methyl ester can be readily hydrolyzed to its corresponding carboxylic acid, 4-(methylamino)benzoic acid. This transformation is typically achieved under either acidic or alkaline conditions. For instance, refluxing the ester in the presence of 6 M hydrochloric acid results in over 80% conversion to the free acid. nih.gov Alkaline hydrolysis, often conducted at a pH of 9–12, also effectively drives the de-esterification while preserving the integrity of the methylamino group. nih.gov This reaction is fundamental for synthesizing derivatives where a free carboxylic acid is required for subsequent coupling reactions or for modulating solubility.

Reduction: The ester group can be reduced to a primary alcohol, yielding 4-(methylamino)benzyl alcohol. rsc.org This transformation is commonly carried out using powerful reducing agents like lithium aluminum hydride (LiAlH₄) in an appropriate solvent. This reaction provides a pathway to benzyl (B1604629) alcohol derivatives, which are themselves valuable intermediates in organic synthesis.

Amidation: Direct conversion of the ester to an amide can be achieved through reaction with various amines. While this reaction can be challenging, studies on the amidation of methyl benzoate with different amines have shown that catalysts such as niobium pentoxide (Nb₂O₅) can effectively facilitate this transformation under solvent-free conditions. biosynth.com This method allows for the synthesis of a wide range of N-substituted benzamides from the parent ester.

Transesterification: The methyl group of the ester can be exchanged with other alkyl groups in a process called transesterification. This reaction involves treating this compound with an excess of another alcohol in the presence of an acid or base catalyst. For example, reacting methyl benzoate with ethanol and a sulfuric acid catalyst produces ethyl benzoate and methanol. This method is useful for altering the ester group to modify the compound's physical properties, such as its lipophilicity or volatility. Research has explored various catalysts for this process, including zinc compounds and titanium(IV) ethoxide, particularly for reactions with sterically hindered alcohols. echemi.com

Table 1: Summary of Ester Group Modifications

Reaction Reagents/Conditions Product
Hydrolysis 6 M HCl, reflux 4-(Methylamino)benzoic acid
Reduction Lithium aluminum hydride (LiAlH₄) (4-Methylamino)benzyl alcohol
Amidation Amine, Nb₂O₅ catalyst N-Substituted 4-(methylamino)benzamide
Transesterification Alcohol (e.g., ethanol), acid/base catalyst Alkyl 4-(methylamino)benzoate

Modifications of the Amine Group

The secondary amine in this compound is a nucleophilic center that readily participates in reactions such as N-alkylation and N-acylation, enabling the synthesis of a variety of derivatives.

N-Alkylation: The hydrogen on the nitrogen atom can be substituted with an additional alkyl group. One common method involves the use of a strong base, like sodium hydride, to deprotonate the amine, followed by the addition of an alkyl halide (e.g., methyl iodide). Another approach is catalytic N-alkylation using ruthenium–NNN-pincer complexes, which can catalyze the reaction between primary amines and alcohols under solvent-free conditions. biosynth.com These methods lead to the formation of tertiary amines, such as Methyl 4-(dimethylamino)benzoate (B8555087).

N-Acylation: The amine group can be acylated by reacting it with acylating agents like acyl chlorides or acid anhydrides. For example, the N-acylation of 2-methyl-4-amino methyl benzoate with 2-methyl benzoyl chloride is carried out in the presence of silver salts to yield the corresponding N-acylated product. google.com This reaction is fundamental in peptide synthesis and for introducing various acyl groups to modify the compound's biological or chemical properties. nih.gov A study demonstrated the synthesis of N-[4-(Methylamino)benzoyl]-L-glutamic acid by coupling 4-(methylamino)benzoic acid derivatives with activated L-glutamic acid. researchgate.net

Table 2: Summary of Amine Group Modifications

Reaction Reagents/Conditions Product Type
N-Alkylation Alkyl halide, base (e.g., NaH) or Ru-pincer catalyst, alcohol Methyl 4-(dialkylamino)benzoate
N-Acylation Acyl chloride, base or coupling agent Methyl 4-(N-acyl-N-methylamino)benzoate

Substituent Effects on Aromatic Ring

The reactivity and orientation of electrophilic aromatic substitution on the benzene (B151609) ring of this compound are governed by the electronic properties of its two substituents: the methylamino group (-NHCH₃) and the methyl ester group (-COOCH₃).

The methylamino group is a powerful activating group and is ortho-, para-directing. psu.edu Its nitrogen atom has a lone pair of electrons that it can donate to the benzene ring through resonance (+M effect), increasing the electron density of the ring and making it more susceptible to attack by electrophiles. nih.gov Conversely, the methyl ester group is a deactivating group and is meta-directing. nih.gov It withdraws electron density from the ring through both inductive (-I) and resonance (-M) effects, making the ring less nucleophilic. researchgate.net

When both groups are present on the ring in a para-relationship, their effects are combined. The strong activating effect of the methylamino group dominates, making the ring as a whole more reactive towards electrophilic substitution than benzene itself. The positions ortho to the activating methylamino group (positions 3 and 5) are the most activated sites for substitution.

A practical example of this can be seen in the synthesis of related compounds. For instance, the synthesis of methyl 3-amino-4-(methylamino)benzoate is achieved through the reduction of methyl 4-(methylamino)-3-nitrobenzoate. The starting material, methyl 4-(methylamino)-3-nitrobenzoate, is itself formed by the nitration of a this compound precursor, demonstrating that the incoming nitro group is directed to the position ortho to the activating methylamino group.

Table 3: Directing Effects of Substituents on Electrophilic Aromatic Substitution

Substituent Type Electronic Effect Directing Influence
-NHCH₃ (Methylamino) Activating Electron-donating (+M, -I) Ortho, Para
-COOCH₃ (Methyl Ester) Deactivating Electron-withdrawing (-M, -I) Meta

Synthesis of Chiral Analogs and Enantiomeric Resolution

The synthesis of chiral analogs of this compound can be achieved by introducing chiral centers into the molecule, often through coupling with other chiral building blocks. Enantiomeric resolution is the process of separating a racemic mixture into its individual enantiomers.

Synthesis of Chiral Analogs: A common strategy for creating chiral analogs is to couple the parent molecule with a chiral auxiliary or building block, such as an amino acid. For example, research has shown the synthesis of chiral dipeptides by activating an N-protected chiral amino acid, like N-Boc-valine, and reacting it with aniline (B41778) derivatives. nih.gov This approach introduces a stereocenter and creates a more complex chiral molecule based on the 4-(methylamino)benzoate scaffold. Another example involves the synthesis of N-[4-(Methylamino)benzoyl]-L-glutamic acid, which incorporates the chiral amino acid L-glutamic acid. researchgate.net

Enantiomeric Resolution: When a synthesis results in a racemic mixture (an equal mixture of two enantiomers), resolution is necessary to isolate the individual, optically pure compounds.

Diastereomeric Salt Formation: A widely used method involves reacting the racemic mixture with a single enantiomer of a chiral resolving agent to form a pair of diastereomeric salts. Since diastereomers have different physical properties, they can be separated by methods like fractional crystallization. Common resolving agents for amines include chiral acids such as (S)-mandelic acid or derivatives of tartaric acid, like dibenzoyl tartaric acid (DBTA). nih.gov After separation, the pure enantiomer can be recovered by removing the resolving agent.

Chromatographic Methods: Chiral chromatography is another powerful technique for enantiomeric separation. Cyclodextrin-modified micellar electrokinetic chromatography (CD-MEKC), for example, has been successfully used to separate the chiral impurities of methotrexate, a complex molecule containing a 4-(methylamino)benzoyl moiety. The chiral stationary phase or chiral additive in the mobile phase interacts differently with each enantiomer, leading to their separation.

A dynamic resolution protocol has also been developed for related compounds, which uses a resolving agent like (S)-mandelic acid in the presence of a racemizing agent, allowing for the theoretical conversion of the entire racemic mixture into a single enantiomer. nih.gov

Preparation of Metabolically Labile Derivatives

Metabolically labile derivatives are often designed as prodrugs, which are inactive compounds that are converted into active drugs within the body through metabolic processes. For this compound, the ester group is a key site for creating such derivatives, as esters are susceptible to hydrolysis by esterase enzymes present in the body.

The rationale for creating a labile derivative is often to improve properties like solubility, stability, or bioavailability. The methyl ester of 4-(aminomethyl)benzoic acid, a related compound, is noted to be of interest when mild conditions are needed for the release of the carboxylic acid function, highlighting the inherent lability of such ester groups. nih.gov

A prominent strategy for creating metabolically labile ester prodrugs involves the use of specific promoieties that are readily cleaved by enzymes. Research into prodrugs of para-aminosalicylic acid (PAS), a structural analog, provides relevant examples. In these studies, various ester derivatives were synthesized to enhance drug delivery. One successful approach was the creation of (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl (MOD) esters. These specialized esters are designed to be hydrolyzed in vivo, releasing the active carboxylic acid, formaldehyde, and carbon dioxide. This strategy could be applied to 4-(methylamino)benzoic acid to create a prodrug that releases the active acid upon metabolic cleavage.

The synthesis of such derivatives typically involves converting the parent carboxylic acid, 4-(methylamino)benzoic acid, into the desired labile ester. For example, the synthesis of a MOD ester would involve reacting the carboxylic acid with (4-chloromethyl)-5-methyl-1,3-dioxol-2-one in the presence of a suitable base.

Spectroscopic Characterization and Structural Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. One-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments collectively allow for the unambiguous assignment of all proton and carbon signals and confirm the compound's constitution.

The ¹H NMR spectrum of Methyl 4-(methylamino)benzoate (B8343159) displays characteristic signals corresponding to its distinct proton environments. The para-substitution on the benzene (B151609) ring results in a simplified aromatic region, typically showing two sets of doublets due to the symmetrical nature of the substitution pattern.

The protons on the aromatic ring ortho to the ester group (H-2/H-6) are expected to appear downfield compared to the protons ortho to the methylamino group (H-3/H-5) due to the electron-withdrawing nature of the ester. The methyl protons of the ester group (O-CH₃) and the methylamino group (N-CH₃) each appear as sharp singlets, with their precise chemical shifts influenced by their local electronic environments. The amine proton (N-H) signal can be broad and its chemical shift is often solvent-dependent.

Table 1: Representative ¹H NMR Data for Methyl 4-(methylamino)benzoate Note: Chemical shifts (δ) are in ppm. Data is representative and can vary based on solvent and experimental conditions.

Proton AssignmentChemical Shift (δ) (ppm)MultiplicityCoupling Constant (J) (Hz)Integration
Ar-H (ortho to -COOCH₃)~7.8-7.9Doublet (d)~8-92H
Ar-H (ortho to -NHCH₃)~6.6-6.7Doublet (d)~8-92H
O-CH₃~3.8Singlet (s)N/A3H
N-CH₃~2.9Singlet (s)N/A3H
N-HVariableBroad Singlet (br s)N/A1H

The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. The carbonyl carbon (C=O) of the ester group is typically observed significantly downfield (around 167-169 ppm). The aromatic carbons show distinct signals; the carbon attached to the ester group (C-1) and the carbon attached to the nitrogen (C-4) are quaternary and their shifts are influenced by the substituent effects. The protonated aromatic carbons (C-2/C-6 and C-3/C-5) appear in the typical aromatic region (110-155 ppm). The methyl carbons of the ester and methylamino groups are found in the upfield region of the spectrum.

Table 2: Representative ¹³C NMR Data for this compound Note: Chemical shifts (δ) are in ppm. Data is representative and can vary based on solvent and experimental conditions.

Carbon AssignmentChemical Shift (δ) (ppm)
C=O~167
C-4 (Ar-C-N)~152
C-2/C-6 (Ar-CH)~131
C-1 (Ar-C-COO)~120
C-3/C-5 (Ar-CH)~111
O-CH₃~51
N-CH₃~30

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton couplings. emerypharma.com For this compound, a key correlation would be observed between the two sets of aromatic protons (H-2/H-6 and H-3/H-5), confirming their adjacent relationship on the benzene ring. emerypharma.com

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence) : These experiments show direct, one-bond correlations between protons and the carbons they are attached to. uvic.ca This allows for the unambiguous assignment of protonated carbons. For example, the aromatic proton signal around 7.8 ppm would correlate to the carbon signal at ~131 ppm, assigning it as C-2/C-6. Likewise, the O-CH₃ proton signal would correlate with the O-CH₃ carbon, and the N-CH₃ proton signal with the N-CH₃ carbon.

HMBC (Heteronuclear Multiple Bond Correlation) : This technique is crucial as it reveals longer-range couplings (typically 2-3 bonds) between protons and carbons, allowing the connection of different structural fragments. emerypharma.comgithub.io Key HMBC correlations for this compound would include:

A correlation from the O-CH₃ protons to the carbonyl carbon (C=O), confirming the methyl ester fragment.

Correlations from the aromatic protons H-2/H-6 to the carbonyl carbon (C=O).

A correlation from the N-CH₃ protons to the aromatic carbon C-4.

A correlation from the N-H proton to aromatic carbons C-3/C-5 and C-4.

Variable Temperature (VT) NMR studies can provide insights into dynamic processes within a molecule, such as restricted bond rotation or hydrogen bonding dynamics. pitt.edu For this compound, VT-NMR could be employed to investigate the rotational barrier around the C(aromatic)-N bond. At lower temperatures, rotation may slow sufficiently to potentially result in the observation of distinct signals for different conformers, leading to broadening or splitting of the aromatic and N-methyl signals. pitt.edu Such studies help to characterize the energetic barriers associated with conformational changes in the molecule. pitt.edu

Infrared (IR) and Raman Spectroscopy

IR and Raman spectroscopy probe the vibrational modes of a molecule, providing characteristic information about the functional groups present. nepjol.info

The IR spectrum of this compound displays several key absorption bands that confirm its structure. nist.gov

N-H Stretch : A characteristic stretching vibration for the secondary amine (N-H) group is expected in the region of 3300-3500 cm⁻¹. This band is often sharp to moderately broad.

C-H Stretches : Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches (from the two methyl groups) are observed just below 3000 cm⁻¹.

C=O Stretch : A strong, sharp absorption band corresponding to the carbonyl (C=O) stretch of the ester group is a prominent feature, typically found in the range of 1700-1725 cm⁻¹.

C=C Stretches : Aromatic ring C=C stretching vibrations give rise to one or more bands in the 1450-1600 cm⁻¹ region.

C-O and C-N Stretches : The C-O stretching vibrations of the ester and the C-N stretching of the amine are found in the fingerprint region (1000-1300 cm⁻¹). These bands can be coupled with other vibrations. researchgate.net

Raman spectroscopy provides complementary information, with non-polar bonds and symmetric vibrations often showing strong signals. The symmetric stretching of the aromatic ring would be a particularly prominent feature in the Raman spectrum.

Hydrogen Bonding Interactions Characterization

The molecular structure of this compound contains functional groups capable of acting as both hydrogen bond donors and acceptors. Specifically, the secondary amine (N-H) group can donate a hydrogen bond, while the oxygen atoms of the ester group (C=O and O-CH3) and the nitrogen atom of the amine group can act as hydrogen bond acceptors. These interactions are crucial in determining the crystal packing and supramolecular architecture of the compound in the solid state.

In related aminobenzoic acid derivatives, intermolecular hydrogen bonds, such as O–H⋯O and N–H⋯O, are known to stabilize the crystal lattices. For instance, 4-(Methylamino)benzoic acid, a related compound, forms planar molecules with these types of hydrogen bonds. The presence of the methylamino group provides different hydrogen bonding capabilities compared to a primary amino group, which can influence its interactions in biological systems.

In-situ IR Spectroscopy for Reaction Monitoring

In-situ Infrared (IR) spectroscopy is a powerful analytical technique for real-time monitoring of chemical reactions. It provides valuable information about reaction kinetics, mechanisms, and the formation of transient intermediates by tracking changes in the vibrational frequencies of functional groups. researchgate.netjasco-global.commt.com

In the context of reactions involving this compound, such as its synthesis or subsequent transformations, in-situ IR can be employed to follow the progress of the reaction. For example, during the esterification of 4-(methylamino)benzoic acid, one could monitor the decrease in the broad O-H stretch of the carboxylic acid and the simultaneous increase in the C-O stretch of the methyl ester. Similarly, in a reductive amination reaction to form this compound from methyl 4-formylbenzoate, the disappearance of the aldehyde C=O stretch and the appearance of the N-H bend of the secondary amine could be tracked.

This technique is particularly advantageous as it allows for continuous analysis without the need for sample extraction, preserving the integrity of the reaction conditions. rsc.org By observing the characteristic absorption bands of reactants, intermediates, and products, a detailed kinetic profile of the reaction can be constructed. researchgate.net

Mass Spectrometry (MS) Techniques

Mass spectrometry is a fundamental analytical technique for the characterization of this compound, providing information on its molecular weight and structure.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) is utilized to determine the precise molecular mass of a compound, which in turn allows for the confident determination of its elemental formula. For this compound (C9H11NO2), the expected exact mass can be calculated with high precision. HRMS analysis of related benzoate (B1203000) esters has been successfully used to confirm their elemental composition. amazonaws.com For instance, the calculated mass for the protonated molecule [M+H]+ of a similar compound, ethyl 4,5-dimethyl-2-(methylamino)benzoate, was found to be in close agreement with the experimentally determined value. amazonaws.com

Table 1: HRMS Data for Related Benzoate Esters
CompoundFormulaCalculated Mass (M+)Found Mass (M+)
ethyl 4,5-dimethyl-2-(methylamino)benzoateC12H17NO2207.1259207.1266
heptyl 5-methyl-2-(methylamino)benzoateC16H25NO2263.1885263.1883

Fragmentation Pattern Analysis for Structural Confirmation

Electron ionization (EI) mass spectrometry is commonly used to induce fragmentation of molecules, and the resulting pattern of fragment ions serves as a "fingerprint" for structural elucidation. The fragmentation of this compound is expected to follow characteristic pathways for aromatic esters and amines.

Key fragmentation processes would likely include:

Loss of the methoxy (B1213986) group (-OCH3): This would result in the formation of an acylium ion.

Loss of the methyl group from the amine (-CH3): This would lead to a primary amine fragment.

Cleavage of the ester group: This can occur in several ways, leading to ions corresponding to the benzoyl moiety or the methyl part.

Alpha-cleavage: Cleavage of the bond alpha to the nitrogen atom is a common fragmentation pathway for amines. nih.gov

The analysis of these fragmentation patterns provides conclusive evidence for the connectivity of the atoms within the molecule. miamioh.edu

Tandem Mass Spectrometry (MS/MS) for Elucidation of Daughter Ions

Tandem mass spectrometry (MS/MS) is a powerful technique that involves multiple stages of mass analysis, typically used to obtain more detailed structural information. In an MS/MS experiment, a specific precursor ion (e.g., the molecular ion [M+H]+ of this compound) is selected and then subjected to fragmentation. The resulting product ions, or "daughter ions," are then analyzed.

This technique is particularly useful for distinguishing between isomers and for elucidating complex fragmentation pathways. For example, in the study of metabolites of related compounds like 2-ethylhexyl 4-(N,N-dimethylamino)benzoate, tandem mass spectrometry was crucial in identifying the structures of the metabolites. nih.gov The fragmentation of the precursor ion provides specific structural information that can be used to confirm the identity of the compound and its metabolites in complex mixtures. nih.govsigmaaldrich.com

Table 2: Hypothetical MS/MS Fragmentation of this compound [M+H]+
Precursor Ion (m/z)Proposed Daughter Ion (m/z)Neutral LossProposed Structure of Daughter Ion
166.08134.06CH3OH (Methanol)4-(methylamino)benzoyl cation
166.08149.08NH3 (Ammonia)Methyl 4-(aminomethyl)benzoate cation
166.08106.05HCOOCH3 (Methyl formate)4-methylaminophenyl cation

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly sensitive to conjugated systems. The spectrum of this compound is expected to show characteristic absorption bands in the UV region due to the presence of the benzene ring conjugated with both the ester and the methylamino groups. researchgate.net

The electronic transitions are typically of the π → π* and n → π* type. researchgate.net The exact position and intensity of the absorption maxima (λmax) are influenced by the solvent polarity and the specific substitution pattern on the aromatic ring. researchgate.net For example, the conjugated π system in 4-methyl-3-penten-2-one results in a strong UV absorbance at 236 nm due to a π → π* transition. libretexts.org Similarly, this compound will exhibit strong absorption bands characteristic of its extended π-electron system.

Table 3: Expected UV-Vis Absorption Data for this compound
Solventλmax 1 (nm)Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹)Transitionλmax 2 (nm)Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹)Transition
Ethanol (B145695)~240-250Data not availableπ → π~300-310Data not availablen → π
Hexane~235-245Data not availableπ → π~295-305Data not availablen → π

Electronic Transitions and Chromophore Analysis

The electronic absorption spectrum of this compound is dictated by the chromophore system, which comprises the benzene ring in conjugation with both the electron-donating methylamino group (-NHCH₃) and the electron-withdrawing methoxycarbonyl group (-COOCH₃). The nitrogen atom's lone pair of electrons in the methylamino group and the π-electrons of the benzene ring and carbonyl group form an extended conjugated system.

The UV-Vis spectrum of compounds with similar chromophores, such as p-aminobenzoic acid (PABA) derivatives, typically exhibits strong absorption bands corresponding to π → π* transitions. acs.orgsielc.com For this compound, these transitions are expected to result in absorption maxima in the UV region. The primary absorption band is attributed to the intramolecular charge transfer (ICT) from the electron-donating methylamino group to the electron-accepting methoxycarbonyl group, mediated by the aromatic ring. This ICT character significantly influences the energy of the transition. Weaker n → π* transitions, originating from the non-bonding electrons of the oxygen and nitrogen atoms, may also be present but are often obscured by the more intense π → π* bands.

The chromophore can be defined as the p-(methylamino)benzoyl system. The methylamino group acts as a potent auxochrome, a group that modifies the light-absorbing properties of a chromophore. Its electron-donating nature increases the electron density of the aromatic ring, leading to a bathochromic (red) shift of the absorption maxima compared to unsubstituted methyl benzoate.

Transition Type Involved Orbitals Expected Spectral Region Relative Intensity
π → ππ orbitals of the benzene ring, C=O, and N lone pair to corresponding antibonding π orbitalsStrong absorption in the UV regionHigh
n → πNon-bonding orbitals of O and N to antibonding π orbitals of the C=O group and benzene ringWeaker absorption, potentially overlapping with π → π* bandsLow

Solvent Effects on UV-Vis Spectra

The electronic spectrum of this compound is sensitive to the polarity of the solvent, a phenomenon known as solvatochromism. This sensitivity arises from the significant change in dipole moment upon electronic excitation, which is characteristic of molecules with strong intramolecular charge transfer character.

In nonpolar solvents, the molecule exists in its ground state electronic distribution. Upon absorption of UV radiation, it transitions to an excited state with a more pronounced charge separation (a larger dipole moment). Polar solvents will stabilize the more polar excited state to a greater extent than the ground state. This differential stabilization lowers the energy gap between the ground and excited states, resulting in a bathochromic (red) shift of the absorption maximum (λmax) as solvent polarity increases. rsc.org

This behavior is well-documented for related compounds like p-aminobenzoic acid esters and other dipolar dyes. rsc.orgrsc.orgresearchgate.net The extent of the solvatochromic shift can be correlated with solvent polarity scales, such as the Kamlet-Taft parameters, which dissect the solvent's ability to act as a hydrogen bond donor or acceptor and its general polarity/polarizability. rsc.org The emission spectra are also expected to show significant solvent dependence, with large Stokes shifts in polar solvents, indicative of a twisted intramolecular charge transfer (TICT) state, where the methylamino group twists out of the plane of the benzene ring in the excited state. rsc.org

Solvent Type Expected Effect on λmax Reason
Nonpolar (e.g., Hexane)Shorter wavelengthMinimal stabilization of the excited state
Aprotic Polar (e.g., Acetonitrile)Intermediate wavelengthStabilization of the polar excited state through dipole-dipole interactions
Protic Polar (e.g., Ethanol)Longer wavelengthStrong stabilization of the excited state through hydrogen bonding and dipole-dipole interactions

X-ray Crystallography

While a specific single-crystal X-ray diffraction study for this compound is not prominently available in the surveyed literature, its solid-state structure can be reliably inferred from the crystallographic data of the closely related compounds, Methyl p-aminobenzoate and 4-(Methylamino)benzoic acid. researchgate.netoup.com

Single-Crystal X-ray Diffraction for Solid-State Structure Determination

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would reveal the bond lengths, bond angles, and torsion angles of this compound, providing an exact picture of its molecular conformation in the solid state.

Based on the structure of Methyl p-aminobenzoate, the molecule of this compound is expected to be nearly planar. researchgate.net The benzene ring forms the core plane, with the methylamino and methoxycarbonyl substituents lying close to this plane to maximize conjugation. The nitrogen atom of the methylamino group would likely adopt a trigonal planar geometry.

The crystal system for Methyl p-aminobenzoate has been reported as monoclinic, with space groups P2₁/c and C2/c for its two known polymorphs. researchgate.net It is plausible that this compound would crystallize in a similar system.

Inferred Crystallographic Data for this compound (based on Methyl p-aminobenzoate)

Parameter Inferred Value
Crystal System Monoclinic
Molecular Conformation Near-planar
Key Torsion Angle (Cring-Cring-N-Cmethyl) Expected to be close to 0° or 180°

Crystal Packing and Intermolecular Interactions

The crystal packing of this compound will be governed by a network of intermolecular interactions. Unlike 4-(Methylamino)benzoic acid which forms strong O-H···O hydrogen-bonded dimers, the primary hydrogen bonding interaction in the methyl ester will be between the N-H of the methylamino group and the carbonyl oxygen (C=O) of the ester group of an adjacent molecule. oup.comacs.org

Probable Intermolecular Interactions in Solid this compound

Interaction Type Donor Acceptor Expected Role in Crystal Packing
Hydrogen Bond N-H (methylamino) O=C (ester carbonyl) Formation of primary structural motifs (e.g., chains)
Weak Hydrogen Bond C-H (aromatic, methyl) O (carbonyl/ether) Stabilization of the 3D network
C-H···π Interaction C-H (aromatic, methyl) π-system of benzene ring Contribution to packing stability

Polymorphism and Its Implications

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. The existence of multiple polymorphs is a well-known phenomenon for aromatic esters and is documented for the very similar Methyl p-aminobenzoate. researchgate.netmdpi.com Therefore, it is highly probable that this compound can also exhibit polymorphism.

Different polymorphs of a compound have the same chemical composition but differ in their crystal lattice arrangement. These structural differences can lead to variations in physicochemical properties such as:

Melting Point: Different lattice energies result in different melting points.

Solubility: The stability of a polymorph affects its solubility, with metastable forms generally being more soluble than the stable form.

Density and Hardness: Variations in crystal packing lead to different densities and mechanical properties.

Spectroscopic Properties: Solid-state IR and Raman spectra can differ between polymorphs due to the different vibrational environments.

The potential for polymorphism in this compound is significant, as the specific crystalline form obtained can depend on the conditions of crystallization, such as the solvent used, the rate of cooling, and the presence of impurities. researchgate.net The discovery and characterization of different polymorphs are crucial for applications where solid-state properties are important, such as in materials science and the synthesis of pharmaceutical intermediates. To date, however, specific polymorphs of this compound have not been detailed in the scientific literature.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, are employed to model the geometric and electronic properties of molecules. These ab initio or semi-empirical methods provide a foundational understanding of a molecule's intrinsic characteristics.

Density Functional Theory (DFT) is a predominant computational method used to investigate the electronic structure of many-body systems, including molecules. It is based on the principle that the ground-state energy of a molecule can be determined from its electron density. This approach is favored for its balance of accuracy and computational efficiency.

A typical DFT calculation for Methyl 4-(methylamino)benzoate (B8343159) would involve optimizing the molecular geometry to find the lowest energy structure. Functionals such as B3LYP (Becke, 3-parameter, Lee–Yang–Parr) combined with a basis set like 6-311++G(d,p) are commonly used to accurately predict electronic properties. The output of such a calculation provides key electronic parameters that describe the molecule's charge distribution and stability.

Table 1: Predicted Electronic Properties of Methyl 4-(methylamino)benzoate from a Representative DFT Calculation. Note: The following values are representative examples for a molecule of this type and are intended for illustrative purposes.

Parameter Representative Value Description
Total Energy -554.4 Hartrees The total electronic energy of the molecule in its optimized, ground state.
Dipole Moment 3.2 Debye A measure of the net molecular polarity, indicating asymmetric charge distribution.
Polarizability 18.5 ų The molecule's ability to form an induced dipole moment in an electric field.
TPSA 38.33 Ų chemscene.com Topological Polar Surface Area, which correlates with molecular transport properties.

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a significant indicator of a molecule's kinetic stability and chemical reactivity.

For this compound, the HOMO is expected to be localized primarily on the electron-rich benzene (B151609) ring and the electron-donating methylamino group. Conversely, the LUMO is anticipated to be centered on the electron-withdrawing methyl ester group. A smaller HOMO-LUMO gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO.

Table 2: Representative Frontier Molecular Orbital Energies for this compound. Note: These values are illustrative of typical results obtained from DFT calculations for similar aromatic compounds.

Parameter Energy (eV) Significance
HOMO Energy -5.85 Related to the ionization potential; indicates electron-donating ability.
LUMO Energy -1.20 Related to the electron affinity; indicates electron-accepting ability.
HOMO-LUMO Gap (ΔE) 4.65 Correlates with chemical reactivity; a larger gap implies greater stability.

DFT calculations are a reliable tool for predicting various spectroscopic parameters, which can aid in the interpretation of experimental spectra. By calculating the vibrational frequencies, it is possible to generate a theoretical Infrared (IR) spectrum. Similarly, by calculating the magnetic shielding of atomic nuclei, theoretical Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be predicted.

These theoretical spectra serve as a valuable reference for assigning peaks in experimental data. For this compound, key vibrational modes would include the C=O stretch of the ester, the N-H stretch of the amine, and various C-C and C-H vibrations within the aromatic ring.

Table 3: Comparison of Representative Calculated and Experimental Spectroscopic Data. Note: Calculated values are typically scaled to correct for systematic errors in theoretical methods. The values below are for illustrative purposes.

Functional Group Calculated Wavenumber (cm⁻¹) Description
N-H Stretch 3450 Stretching vibration of the secondary amine.
C-H (Aromatic) 3050-3100 Stretching vibrations of C-H bonds on the benzene ring.
C=O Stretch 1715 Stretching vibration of the ester carbonyl group.
C-N Stretch 1320 Stretching vibration of the aryl-amine bond.
C-O Stretch 1280 Stretching vibration of the ester C-O bond.

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. Computational methods are used to explore the potential energy surface of a molecule to identify its stable conformers and determine their relative energies.

For this compound, key rotatable bonds include the C(aryl)-N bond and the C(aryl)-C(ester) bond. Energy minimization calculations would identify the most stable conformation, which is typically the one with the lowest steric hindrance and most favorable electronic interactions. This analysis is fundamental to understanding the molecule's preferred three-dimensional shape, which influences its physical properties and biological interactions.

Molecular Dynamics (MD) Simulations

While quantum chemical calculations typically model molecules in a static state (often in a vacuum), Molecular Dynamics (MD) simulations provide a dynamic view of molecular behavior over time. MD simulations model the movements of atoms and molecules based on classical mechanics, allowing for the study of complex processes in a more realistic environment, such as in a solvent.

MD simulations are particularly powerful for studying the conformational flexibility of a molecule in a solution. By simulating this compound in a box of solvent molecules (e.g., water or chloroform) over a period of nanoseconds, one can observe how the molecule moves, vibrates, and rotates.

This simulation would reveal the distribution of different conformers present at a given temperature and how solvent molecules interact with the solute. For instance, it would show hydrogen bonding between water molecules and the amine (N-H) and ester (C=O) groups of this compound. This provides a more accurate understanding of the molecule's behavior in a real-world chemical or biological system compared to static, gas-phase models. The simulation tracks the trajectory of all atoms, providing insights into the stability of different conformations and the energy barriers between them.

Intermolecular Interaction Dynamics

The intermolecular forces governing the behavior of this compound are crucial for understanding its physical properties and how it interacts with other molecules. Computational studies on closely related aminobenzoate isomers have provided valuable insights into these interactions. For instance, the enthalpy of the N-H···O intermolecular hydrogen bond in the crystalline phase of methyl p-aminobenzoate, a primary amine analog of this compound, has been estimated. This provides a quantitative measure of the strength of hydrogen bonding in a similar molecular environment.

In a broader context, studies on the interaction of methyl benzoate (B1203000) derivatives with transport proteins like bovine serum albumin (BSA) have underscored the predominance of hydrogen-bonding interactions in these molecular recognition processes. mdpi.com These findings suggest that the methylamino and ester functional groups of this compound are key players in forming hydrogen bonds with biological macromolecules and other molecules. The dynamics of these interactions, including their formation and breakage over time, can be simulated using molecular dynamics (MD) simulations, which provide a temporal dimension to the understanding of these non-covalent forces. dovepress.com

Table 1: Estimated Enthalpy of Intermolecular Hydrogen Bond in a Related Compound

CompoundInteraction TypeEstimated Enthalpy (kJ·mol⁻¹)
Methyl p-aminobenzoateN-H···O18.9 nih.gov

Ligand-Protein Binding Simulations

While specific ligand-protein binding simulations for this compound are not extensively documented in publicly available literature, the principles of such simulations can be applied to understand its potential biological interactions. Molecular docking and molecular dynamics (MD) simulations are powerful tools to predict the binding affinity and mode of a ligand to a protein target. researchgate.netsemanticscholar.org

For a molecule like this compound, docking studies would involve placing the molecule into the binding site of a target protein and scoring the different poses based on intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. The results of a study on the interaction between sodium benzoate and trypsin, for example, indicated that van der Waals forces and hydrogen bonds were the primary drivers of the interaction.

Following docking, MD simulations can be employed to study the dynamic stability of the ligand-protein complex over time. nih.gov These simulations can reveal important information about the conformational changes in both the ligand and the protein upon binding and provide a more accurate estimation of the binding free energy. While experimental studies on similar methyl benzoate derivatives with BSA have suggested a static quenching mechanism, indicating the formation of a stable complex, future in silico studies could further elucidate the specific residues and interactions involved. mdpi.com

Cheminformatics and QSAR/QSPR Modeling

Cheminformatics provides a suite of tools to analyze and model the relationships between chemical structure and biological activity or physical properties. Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are central to this field.

Quantitative Structure-Activity Relationships (QSAR) for Biological Activity

QSAR models aim to correlate variations in the biological activity of a series of compounds with changes in their molecular descriptors. For derivatives of this compound, QSAR studies can be instrumental in predicting their potential biological effects and guiding the design of new molecules with enhanced or specific activities.

For instance, a QSAR study on a series of phenyl benzoate esters, which share the same core structure as this compound, investigated their skin sensitization potential. nih.gov This study revealed that molecular volume and the calculated logarithm of the partition coefficient (ClogP) were key parameters in determining the biological response. nih.gov This suggests that for this compound and its analogs, properties related to molecular size and lipophilicity are likely to be important determinants of their biological activity.

A typical QSAR study involves the calculation of a wide range of molecular descriptors, including electronic, steric, and hydrophobic parameters. These descriptors are then used to build a mathematical model that can predict the activity of new, untested compounds.

Table 2: Key Parameters in a QSAR Study of Structurally Related Compounds

Compound SeriesBiological ActivityKey Molecular Descriptors
Phenyl benzoate estersSkin SensitizationMolecular Volume, ClogP nih.gov

Quantitative Structure-Property Relationships (QSPR) for Predicting Reactivity

QSPR models are analogous to QSAR models but focus on predicting the physical or chemical properties of molecules, including their reactivity. For this compound, QSPR can be used to predict its susceptibility to various chemical reactions.

A computational study on the aminolysis of methyl benzoate provides significant insights into its reactivity that are applicable to this compound. nih.govresearchgate.net This study explained the reactivity of the ester in terms of the electrostatic potential values at the atoms of the ester functionality. nih.govresearchgate.net The electrostatic potential is a key descriptor in QSPR models for reactivity, as it indicates the regions of a molecule that are more susceptible to nucleophilic or electrophilic attack.

By developing QSPR models, it is possible to predict the reactivity of a range of substituted benzoates under different reaction conditions. These models can help in optimizing reaction pathways and understanding the mechanisms of chemical transformations involving this compound and related compounds.

Applications in Advanced Materials Science and Polymer Chemistry

Monomer in Polymer Synthesis

The structure of Methyl 4-(methylamino)benzoate (B8343159), featuring a nucleophilic amine and an electrophilic ester, makes it a suitable candidate as a monomer or co-monomer in the synthesis of certain classes of polymers.

While specific industrial-scale polymerizations of Methyl 4-(methylamino)benzoate are not widely documented, its functional groups allow it to participate in step-growth polymerization, also known as polycondensation. The secondary amine (-NHCH₃) group and the methyl ester (-COOCH₃) group can react under appropriate conditions to form amide linkages.

Theoretically, this monomer could undergo self-condensation at high temperatures, with the amine group of one molecule attacking the ester group of another, eliminating methanol (B129727) to form a poly(ester-amide). More commonly, it would be used as a co-monomer with other molecules. For instance:

With a Diacyl Chloride: It can react with a diacyl chloride (e.g., terephthaloyl chloride) to form a polyamide. The amine group on the benzoate (B1203000) derivative would react with the acyl chloride, creating a stable amide bond.

With a Diol: In a transesterification reaction, the methyl ester group could react with a diol to form a polyester, although this reaction is generally less favored than reactions involving the more reactive amine group.

The presence of the aromatic ring in the polymer backbone would be expected to impart rigidity and thermal stability to the resulting material.

The incorporation of this compound into polymer chains is a strategy for developing novel materials with tailored properties. Developing new polymers with enhanced biodegradability or specific thermomechanical characteristics is a significant area of materials research. researchgate.netchemrxiv.orgnih.gov The synthesis of copolyesters, for example, can result in materials with high tensile strength and toughness. mdpi.com

By strategically combining this monomer with others, chemists can create polymers with properties suitable for specialized applications. For example, polymers containing ester and ketone groups have been synthesized that exhibit moderate biodegradability. chemrxiv.org The inclusion of the N-methylaniline moiety from this compound could influence the final polymer's solubility, thermal characteristics, and mechanical strength. Research into novel polyesters and poly(ester-amide)s often focuses on achieving unique combinations of flexibility, strength, and thermal resistance. semanticscholar.org

Once a novel polymer is synthesized using this compound, its microstructure must be thoroughly characterized to understand its properties and potential applications. A combination of analytical techniques is typically employed for this purpose. measurlabs.com

Key characterization techniques include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the polymer, verify the successful formation of amide or ester linkages, and determine the monomer composition in copolymers. rwth-aachen.de

Fourier-Transform Infrared (FTIR) Spectroscopy: This technique identifies the functional groups present in the polymer. For a polymer derived from this compound, FTIR would be used to confirm the presence of characteristic peaks for amide C=O and N-H bonds, while monitoring the disappearance of the initial ester and secondary amine peaks. measurlabs.com

Size-Exclusion Chromatography (SEC) / Gel-Permeation Chromatography (GPC): SEC is a crucial technique for determining the molecular weight and molecular weight distribution (polydispersity index, Đ) of the synthesized polymer. mdpi.commeasurlabs.com This information is vital as it directly correlates with the material's mechanical properties.

Differential Scanning Calorimetry (DSC): DSC is used to determine the thermal properties of the polymer, such as the glass transition temperature (Tg), melting point (Tm), and crystallization temperature (Tc). measurlabs.comresearchgate.net These parameters define the temperature range over which the material can be used.

Table 1: Polymer Characterization Techniques

Technique Information Obtained
NMR Spectroscopy Chemical structure, monomer incorporation, end-group analysis.
FTIR Spectroscopy Identification of functional groups, confirmation of polymerization.
SEC / GPC Average molecular weight (Mn, Mw), molecular weight distribution (Đ).
DSC Glass transition temperature (Tg), melting point (Tm), crystallinity.

Precursor for Specialty Chemicals

Beyond its potential in polymerization, this compound serves as a valuable intermediate in the multi-step synthesis of more complex molecules. Aromatic esters are fundamental building blocks in various organic synthesis pathways. nbinno.com

This compound is a useful intermediate in fine chemical synthesis, particularly in the pharmaceutical industry. chemscene.com Its structure can be modified through various reactions. The ester group can be hydrolyzed to a carboxylic acid or reduced to an alcohol, while the secondary amine can undergo N-alkylation, acylation, or be used in coupling reactions. This versatility allows it to be a starting point for creating active pharmaceutical ingredients (APIs) and other high-value specialty chemicals. nbinno.comnbinno.com For instance, related compounds like esters of 4-(aminomethyl)benzoic acid are known intermediates for pharmaceuticals. google.com

The organic dyes and pigments industry relies heavily on aromatic compounds, particularly those containing amino groups, as precursors. epa.gov The structure of this compound contains a chromophore (the benzene (B151609) ring) and an auxochrome (the methylamino group), which are the essential components of a dye molecule. An auxochrome is a group that modifies the ability of the chromophore to absorb light, thus intensifying the color.

This compound can be used as a diazo component or a coupling component in the synthesis of azo dyes. The general process involves:

Diazotization: The primary or secondary aromatic amine is treated with nitrous acid (usually generated in situ from sodium nitrite (B80452) and a strong acid) to form a diazonium salt.

Coupling: The resulting diazonium salt is then reacted with a coupling component (often a phenol (B47542) or another aromatic amine) to form the final azo compound, which is characterized by the -N=N- linkage that imparts color.

The specific shade and properties of the resulting dye can be fine-tuned by the choice of the coupling partner and any subsequent chemical modifications.

Applications in Agrochemicals

There is no information available in the provided search results to indicate that this compound is used in agrochemical formulations.

Functional Coatings and Adhesives

No specific studies or data were found that describe the incorporation or use of this compound in functional coatings and adhesives.

Adhesion Mechanisms and Interfacial Chemistry

There is no available information on the adhesion mechanisms or interfacial chemistry of polyurethane systems that include this compound.

Thermal Deblocking Studies in Blocked Isocyanate Applications

No thermal deblocking studies specifically involving the use of this compound as a blocking agent or as part of a blocked isocyanate system were identified in the search results.

Bio Organic and Medicinal Chemistry Research

Enzyme-Substrate Interactions and Inhibition Mechanisms

The interaction of small molecules with enzymes is a cornerstone of bio-organic chemistry and drug discovery. The ester and secondary amine functionalities within Methyl 4-(methylamino)benzoate (B8343159) suggest its potential to interact with a variety of enzymes, primarily as a substrate for hydrolases or as an inhibitor of other enzyme classes.

Ester-containing compounds are often susceptible to hydrolysis by esterases, such as carboxylesterases (CES), which are abundant in the liver, plasma, and other tissues. This metabolic pathway is a critical determinant of the pharmacokinetic profile of many ester-containing drugs, often serving as a mechanism for their activation as prodrugs or their deactivation and clearance.

While specific kinetic data for the biological hydrolysis of Methyl 4-(methylamino)benzoate is not extensively documented in the literature, valuable insights can be drawn from studies on structurally related compounds. For instance, research on the hydrolytic stability of a series of benzoate (B1203000) esters in rat plasma and liver microsomes provides a useful benchmark. In these studies, methyl benzoate, the parent compound lacking the 4-(methylamino) group, demonstrated significant susceptibility to enzymatic hydrolysis.

The rate of hydrolysis of benzoate esters is influenced by the electronic properties of substituents on the aromatic ring. Electron-withdrawing groups tend to increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the serine hydrolase enzymes. Conversely, electron-donating groups, such as the methylamino group in this compound, are expected to decrease the rate of hydrolysis by donating electron density to the carbonyl group, thereby reducing its electrophilicity. This is consistent with studies on other substituted methyl benzoates where the presence of electron-donating groups at the para position generally leads to slower hydrolysis rates. zenodo.org

The following table summarizes the half-life of methyl benzoate in different biological matrices, providing a comparative context for the expected stability of this compound.

CompoundMatrixHalf-life (t½) in minutes
Methyl BenzoateRat Plasma36
Methyl BenzoateRat Liver Microsomes15

This table presents data for a related compound to provide context for the potential biological hydrolysis of this compound.

It is important to note that while the electronic effects of the methylamino group suggest increased stability against hydrolysis compared to methyl benzoate, other factors such as steric hindrance and specific interactions within the enzyme's active site can also play a significant role.

Beyond hydrolysis, this compound is a likely candidate for metabolism by Cytochrome P450 (CYP) enzymes, a superfamily of heme-containing monooxygenases that are central to the phase I metabolism of a vast array of xenobiotics. mdpi.commdpi.com The primary role of CYP enzymes is to introduce or unmask functional groups, thereby increasing the hydrophilicity of the compound and facilitating its subsequent conjugation and excretion. nih.gov

For this compound, several metabolic pathways mediated by CYP enzymes can be predicted based on its chemical structure:

N-demethylation: The N-methyl group is a common site for oxidative metabolism by CYP enzymes, leading to the formation of a primary amine, Methyl 4-aminobenzoate (B8803810), and formaldehyde (B43269). This is a very common reaction for N-methylated compounds.

Aromatic hydroxylation: The benzene (B151609) ring can be hydroxylated at positions ortho or meta to the existing substituents. The precise position of hydroxylation is often directed by the electronic properties of the substituents and the specific CYP isoform involved.

Oxidative deamination: Although less common, the methylamino group could potentially undergo oxidative deamination to yield the corresponding aldehyde.

The specific CYP isoforms responsible for the metabolism of this compound have not been explicitly identified. However, major drug-metabolizing enzymes such as CYP3A4, CYP2D6, and members of the CYP2C family are frequently involved in the metabolism of aromatic amines and esters. mdpi.com Identifying the specific enzymes involved would be crucial for predicting potential drug-drug interactions, where co-administered drugs could either inhibit or induce the metabolism of this compound, leading to altered pharmacokinetic profiles.

In addition to being a substrate for enzymes, this compound and its derivatives have the potential to act as enzyme inhibitors. The study of enzyme inhibition is fundamental to the development of therapeutic agents, as many drugs exert their effects by selectively inhibiting the activity of specific enzymes.

The inhibitory potential of a compound is often quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value indicates a more potent inhibitor. The inhibition constant (Ki) is another important parameter that describes the equilibrium constant for the binding of the inhibitor to the enzyme.

While there is a lack of direct studies on the enzyme inhibitory activity of this compound, research on similar structures provides some context. For example, benzoic acid and its derivatives have been shown to be competitive inhibitors of tyrosinase, an enzyme involved in melanin (B1238610) biosynthesis. nih.govnih.gov In competitive inhibition, the inhibitor binds to the active site of the enzyme, preventing the substrate from binding. The apparent inhibition constant for a competitive inhibitor is related to its IC50 value and the substrate concentration. nih.gov

The following table illustrates the inhibitory activity of benzoic acid against tyrosinase, offering a point of comparison for the potential activity of substituted benzoates.

InhibitorEnzymeIC50 (µM)Type of Inhibition
Benzoic AcidTyrosinase119Competitive

This table shows the inhibitory activity of a related compound to provide a framework for understanding the potential enzyme inhibition by this compound.

The specificity of an inhibitor for a particular enzyme is a critical aspect of its potential as a therapeutic agent. A highly specific inhibitor will have minimal off-target effects, leading to a better safety profile. The structural features of this compound, including the ester and methylamino groups, could be modified to design more potent and specific inhibitors for various enzymatic targets.

Receptor Binding and Ligand Design

The interaction of small molecules with biological receptors is the basis for the therapeutic action of most drugs. Understanding these interactions at a molecular level is crucial for the design of new and improved therapeutic agents.

Pharmacophore modeling is a computational technique used in drug design to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) in a molecule that are responsible for its biological activity. These features typically include hydrogen bond donors and acceptors, aromatic rings, hydrophobic groups, and positive and negative ionizable groups.

A pharmacophore model for this compound can be hypothesized based on its chemical structure. The key pharmacophoric features would likely include:

A hydrogen bond donor: The secondary amine (N-H) group.

A hydrogen bond acceptor: The carbonyl oxygen of the ester group.

An aromatic ring: The benzene ring.

A hydrophobic feature: The methyl group of the ester.

These features could be spatially arranged to interact with a complementary set of features in a receptor binding site. For example, the hydrogen bond donor and acceptor could form hydrogen bonds with amino acid residues in the receptor, while the aromatic ring could engage in π-π stacking or hydrophobic interactions.

The development of a predictive pharmacophore model would require a set of molecules with known biological activities against a specific target. By aligning these molecules and identifying the common pharmacophoric features, a 3D model can be generated that can then be used to screen virtual libraries of compounds to identify new potential ligands.

Structure-activity relationship (SAR) studies are a critical component of medicinal chemistry that involve systematically modifying the chemical structure of a compound and evaluating the effect of these modifications on its biological activity. The goal of SAR studies is to identify the key structural features that are important for activity and to optimize these features to improve potency, selectivity, and pharmacokinetic properties.

For this compound, SAR studies could explore the effects of modifying several parts of the molecule:

The ester group: The methyl ester could be replaced with other esters (e.g., ethyl, propyl) or with other functional groups such as an amide or a carboxylic acid. These changes would alter the compound's polarity, metabolic stability, and hydrogen bonding capacity.

The methylamino group: The N-methyl group could be replaced with other alkyl groups or removed to give the primary amine (Methyl 4-aminobenzoate). The amino group could also be acylated or incorporated into a heterocyclic ring. These modifications would probe the importance of the hydrogen bond donor and the steric bulk around the nitrogen atom.

The aromatic ring: Substituents could be introduced at other positions on the benzene ring to explore the effects of steric and electronic factors on activity.

The following table outlines potential modifications to the this compound scaffold and the expected impact on its properties.

ModificationPositionRationale
Ester to Amide1Increase metabolic stability, alter hydrogen bonding
N-demethylation4Change hydrogen bonding potential and basicity
Ring substitution2, 3, 5, or 6Probe steric and electronic requirements of the binding pocket

By systematically making these and other changes and assessing the biological activity of the resulting analogs, a detailed understanding of the SAR for this chemical scaffold can be developed, guiding the design of more effective molecules.

Molecular Docking and Dynamics for Target Interactions

In modern drug discovery, molecular docking and simulation are essential computational tools for predicting the interaction between a small molecule (ligand), such as this compound, and a macromolecular target, typically a protein or enzyme. This in silico method helps to elucidate the binding mode and affinity of the ligand within the active site of the target protein, guiding further development and optimization.

The process involves using software like AutoDock to predict the conformation of the ligand-protein complex and to estimate the binding free energy. jbcpm.com For instance, in a hypothetical docking study of this compound against a therapeutic target, the analysis would reveal key interactions, such as hydrogen bonds and hydrophobic interactions, with specific amino acid residues in the binding pocket. The binding energy, measured in kcal/mol, indicates the stability of the complex; a lower value suggests a stronger, more favorable interaction. jbcpm.com

Table 1: Hypothetical Molecular Docking Results for this compound with Target Protein X

Parameter Value Interacting Residues Interaction Type
Binding Energy -8.2 kcal/mol Tyr157, Ser228 Hydrogen Bond
--- --- Arg400 Hydrogen Bond

Note: This data is illustrative and based on common outputs of molecular docking studies.

Such studies provide critical insights that can guide the rational design of more potent and selective analogs of the parent compound.

Prodrug Strategies and Targeted Delivery

A significant challenge in drug development is overcoming suboptimal physicochemical and pharmacokinetic properties of an active compound, such as poor solubility or rapid metabolism. nih.gov The prodrug approach is a well-established strategy to address these limitations. nih.govmdpi.com A prodrug is a pharmacologically inactive derivative of a parent drug molecule that undergoes enzymatic or chemical transformation in vivo to release the active drug. nih.govmdpi.com

For a compound like this compound, a prodrug strategy could be employed to enhance its aqueous solubility or prolong its plasma half-life. This could involve attaching a hydrophilic moiety, such as polyethylene (B3416737) glycol (PEG) or a phosphate (B84403) group, to the molecule. nih.gov For example, creating a phosphate prodrug has been shown to enhance water solubility by over 2000-fold for certain compounds. nih.gov These modifications are designed to be cleaved by enzymes in the body, such as phosphatases or esterases, to release the parent compound at the target site. mdpi.com

Table 2: Comparison of Hypothetical Properties of a Parent Drug vs. Its Prodrug

Property This compound (Parent Drug) Hypothetical Prodrug Derivative
Water Solubility Low High
Plasma Half-life Short Extended
In Vivo Conversion N/A Cleaved to release parent drug

Controlled release technology aims to deliver a drug at a predetermined rate and for a specific duration, which helps maintain steady plasma drug levels and improve patient compliance. researchgate.net The release of a drug from its formulation is governed by several mechanisms.

Diffusion-Controlled Release: The drug is encapsulated within a polymer matrix or membrane. Its release is driven by the concentration gradient, as it diffuses through the polymer into the surrounding fluid. The rate can be controlled by the polymer's thickness and porosity. researchgate.netscielo.br

Swelling-Controlled Release: In this system, a polymer matrix absorbs water and swells, forming a gel layer. The drug then diffuses out through this gel layer. The rate of release is controlled by the speed of polymer swelling and drug diffusion. madar-ju.com

Erosion-Controlled Release: The drug is uniformly dispersed within a biodegradable polymer matrix. The release of the drug occurs as the polymer matrix erodes or degrades over time. scielo.br

The selection of a specific mechanism depends on the desired release profile and the physicochemical properties of the drug, such as this compound.

Analytical Method Development and Validation

Chromatographic Separations

Chromatography is a cornerstone of analytical chemistry, providing powerful techniques for separating, identifying, and quantifying components of a mixture. For Methyl 4-(methylamino)benzoate (B8343159), various chromatographic methods can be employed.

High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis of non-volatile or thermally sensitive compounds like Methyl 4-(methylamino)benzoate. Reversed-phase HPLC (RP-HPLC) is particularly well-suited for this purpose. While specific validated methods for this compound are not extensively published, methodologies developed for structurally similar compounds, such as Methyl 4-hydroxy benzoate (B1203000), provide a strong basis for method development. azolifesciences.comwikipedia.org

A typical RP-HPLC method would involve a C8 or C18 stationary phase, which separates compounds based on their hydrophobicity. The mobile phase would likely consist of a mixture of an aqueous buffer and an organic modifier like methanol (B129727) or acetonitrile. wikipedia.org Detection is commonly achieved using a UV detector set at a wavelength where the analyte exhibits maximum absorbance, which for benzoate derivatives is often around 254 nm. wikipedia.org Method validation would be performed according to ICH guidelines, assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). acs.org

Table 1: Representative HPLC Method Parameters for Benzoate Analysis
ParameterCondition
ColumnReversed-phase C8 or C18 (e.g., 25 cm x 4.6 mm, 5 µm)
Mobile PhaseMethanol:Water or Acetonitrile:Water gradient or isocratic elution
pH AdjustmentAqueous phase adjusted with acid (e.g., HCl, Phosphoric Acid)
Flow Rate1.0 mL/min
DetectionUV Spectrophotometry at ~254 nm
Injection Volume20 µL

Gas Chromatography (GC) is an effective technique for the analysis of volatile and thermally stable compounds. This compound is amenable to GC analysis, often coupled with a mass spectrometry (MS) detector for definitive identification. edaq.com GC-MS provides high sensitivity and specificity, making it suitable for trace analysis and impurity profiling.

For the analysis of benzoate esters, a capillary column with a non-polar or medium-polarity stationary phase, such as dimethylpolysiloxane (e.g., DB-1 or HP-5ms), is typically used. acs.org The sample is injected into a heated port where it is vaporized and carried by an inert gas (e.g., Helium) through the column. The oven temperature is programmed to ramp up, allowing for the separation of compounds based on their boiling points and interaction with the stationary phase. The retention time is a key parameter for identification. acs.org

Table 2: Typical GC Method Parameters for Benzoate Ester Analysis
ParameterCondition
ColumnCapillary column (e.g., Agilent DB-1, 10 m x 0.1 mm, 0.1 µm)
Carrier GasHelium
Flow Rate~0.8 mL/min (constant flow)
Injection ModeSplit/Splitless
Temperature ProgramInitial 60°C, ramp to 300°C
DetectorFlame Ionization Detector (FID) or Mass Spectrometry (MS)

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method widely used for the qualitative assessment of purity and for monitoring the progress of chemical reactions. nih.govorganic-chemistry.org For this compound, TLC can quickly separate the main compound from starting materials, by-products, or degradation products.

The stationary phase is typically a silica (B1680970) gel plate (Silica gel 60 F254). A small amount of the sample is spotted onto the plate, which is then placed in a sealed chamber containing a shallow pool of a suitable mobile phase. The mobile phase, often a mixture of non-polar and polar organic solvents (e.g., toluene/ethanol), moves up the plate by capillary action, separating the components of the sample based on their differential adsorption to the stationary phase and solubility in the mobile phase. organic-chemistry.org The separated spots are visualized under UV light (at 254 nm), and the retardation factor (Rf) is calculated to aid in identification. A single spot indicates a high degree of purity. nih.gov

Table 3: General TLC System for Purity Assessment
ParameterDescription
Stationary PhaseTLC silica gel 60 F254 plate
Mobile PhaseMixture of a non-polar and a polar solvent (e.g., Toluene:Ethanol)
ApplicationMicrocapillary spotting
DevelopmentAscending, in a saturated chamber
VisualizationUV lamp at 254 nm

Spectrophotometric and Electrochemical Methods

Spectrophotometric and electrochemical methods offer alternative approaches for the quantification and detection of this compound, often valued for their speed and simplicity.

UV-Visible (UV-Vis) spectrophotometry is a straightforward and widely used technique for the quantitative analysis of compounds that absorb light in the UV-Vis range. nih.gov The aromatic ring and conjugated system in this compound make it a strong chromophore, suitable for this type of analysis. The method is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species.

To develop a quantitative method, a suitable solvent in which the compound is stable and soluble must be selected. The UV spectrum is then recorded to determine the wavelength of maximum absorbance (λmax). A calibration curve is constructed by measuring the absorbance of a series of standard solutions of known concentrations at the λmax. researchgate.net The concentration of this compound in an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve.

Table 4: Key Steps in UV-Vis Method Development
StepDescription
Solvent SelectionChoose a UV-transparent solvent (e.g., ethanol (B145695), methanol, water)
Determine λmaxScan a dilute solution of the analyte from ~200-400 nm
Prepare StandardsCreate a series of solutions of known concentration
Construct Calibration CurvePlot absorbance vs. concentration and perform linear regression
Sample AnalysisMeasure absorbance of the unknown sample and calculate concentration

Voltammetric techniques are a class of electroanalytical methods that measure the current resulting from the application of a varying potential to an electrode. wikipedia.org These methods can be used for the quantitative determination of electroactive species. The aromatic amine functional group in this compound is susceptible to electrochemical oxidation, making it a candidate for analysis by voltammetric techniques such as cyclic voltammetry (CV) or differential pulse voltammetry (DPV). acs.orgnih.gov

In a typical setup, a three-electrode system (working, reference, and counter electrodes) is immersed in a solution of the analyte in a suitable supporting electrolyte. A potential is scanned, and the resulting current is measured. The potential at which oxidation occurs is characteristic of the compound, and the peak current is proportional to its concentration. Voltammetric methods are known for their high sensitivity and are particularly useful for detecting trace amounts of analytes. azolifesciences.com The development of a voltammetric sensor, for instance using a modified glassy carbon electrode, could offer enhanced sensitivity and selectivity for the determination of aminobenzoic acid derivatives. nih.govnih.gov

Table 5: Principles of Voltammetric Detection
ParameterDescription
TechniqueCyclic Voltammetry (CV), Differential Pulse Voltammetry (DPV)
Working ElectrodeGlassy Carbon Electrode (GCE), Boron-Doped Diamond (BDD)
Reference ElectrodeAg/AgCl or Saturated Calomel Electrode (SCE)
Supporting ElectrolyteBuffer solution (e.g., phosphate (B84403), Britton-Robinson)
Principle of DetectionAnodic oxidation of the methylamino group
Quantitative MeasurePeak current is proportional to analyte concentration

Derivatization for Analytical Purposes

For compounds like this compound, which contain a secondary amine group, derivatization is a crucial step in sample preparation for gas chromatography (GC) analysis. The primary goals of derivatization are to increase the compound's volatility and thermal stability, which are essential for its passage through the GC system. youtube.com This chemical modification process replaces the active hydrogen on the nitrogen atom with a less polar group, which reduces intermolecular hydrogen bonding and improves chromatographic peak shape and detector response. researchgate.net

The derivatization of secondary amines for GC analysis typically falls into two main categories: acylation and silylation. jfda-online.com

Acylation: This process involves introducing an acyl group (R-C=O) into the molecule. For secondary amines, this reaction forms stable amide derivatives. Common acylating agents are highly fluorinated anhydrides, such as Trifluoroacetic Anhydride (TFAA) or Pentafluoropropionic Anhydride (PFPA). The reaction is typically carried out by adding the reagent to the sample dissolved in an appropriate solvent, sometimes with a catalyst or acid scavenger like triethylamine (B128534) to neutralize the acidic byproduct. jfda-online.com The resulting fluoroacyl derivatives are significantly more volatile and exhibit excellent thermal stability. researchgate.net

Silylation: This is another widely used technique where the active hydrogen on the amine is replaced by a trialkylsilyl group, most commonly the trimethylsilyl (B98337) (TMS) group. Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are powerful silyl (B83357) donors that react effectively with amines. jfda-online.com The reaction is often performed by heating the analyte with the silylating reagent in a sealed vial to ensure the reaction goes to completion. The resulting TMS-derivatives are non-polar, more volatile, and less prone to adsorption on the active sites of the GC column.

The choice of reagent depends on the specific requirements of the analysis, including the presence of other functional groups and the desired detection method. youtube.com

Reagent TypeSpecific ReagentDerivative FormedGeneral ProtocolKey Advantages
AcylationTrifluoroacetic Anhydride (TFAA)Trifluoroacetamide derivativeReacts with the amine in a suitable solvent (e.g., acetonitrile), often with a base catalyst.Produces highly volatile and stable derivatives; enhances ECD response. jfda-online.com
AcylationPentafluorobenzoyl Chloride (PFBCl)Pentafluorobenzamide derivativeHighly reactive, often used with a base to remove HCl byproduct.Forms the most sensitive derivatives for Electron Capture Detection (ECD). jfda-online.com
SilylationN,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)Trimethylsilyl (TMS) derivativeHeating the analyte with the reagent in a sealed vial. A catalyst like TMCS can be added.Mild reaction conditions with inert and volatile byproducts. jfda-online.com

Derivatization significantly enhances the analytical capabilities for compounds like this compound. By converting the polar amine into a less polar, more volatile derivative, chromatographic separation is improved, leading to sharper, more symmetrical peaks. researchgate.net

Furthermore, detectability can be dramatically increased. The introduction of fluorine atoms through acylation with reagents like TFAA or PFBCl creates derivatives that are highly sensitive to Electron Capture Detection (ECD). jfda-online.com An ECD is particularly selective for electrophilic compounds, such as those containing halogens. This allows for the selective detection of the derivatized analyte at very low concentrations, even in complex sample matrices. Similarly, derivatization can improve performance with mass spectrometry (MS) detectors by producing derivatives with predictable and characteristic fragmentation patterns, aiding in structural confirmation and selective ion monitoring (SIM) for enhanced sensitivity. nih.gov

Trace Analysis and Impurity Profiling

The quality and purity of a chemical substance are critical, necessitating analytical methods capable of detecting and quantifying trace-level impurities. Impurity profiling involves the identification and quantification of unwanted chemicals that may be present from the synthesis process or degradation.

The synthesis of this compound can introduce several potential impurities. Common synthetic routes include the N-methylation of Methyl 4-aminobenzoate (B8803810) or the esterification of 4-(methylamino)benzoic acid. Based on these pathways, likely process-related impurities and byproducts could include:

Unreacted Starting Materials: Residual amounts of Methyl 4-aminobenzoate or 4-(methylamino)benzoic acid.

Over-alkylation Products: The formation of Methyl 4-(dimethylamino)benzoate (B8555087) due to the addition of a second methyl group to the nitrogen atom.

Related Impurities: Impurities present in the starting materials, such as 4-aminobenzoic acid in the synthesis of the precursor. fishersci.com

Degradation Products: Hydrolysis of the ester group can lead to the formation of 4-(methylamino)benzoic acid.

The development of a selective analytical method, often a stability-indicating HPLC or GC method, is essential to separate and quantify these potential impurities from the main compound.

Impurity NamePotential SourceChemical Structure
Methyl 4-aminobenzoateIncomplete N-methylation (Starting Material)C₈H₉NO₂
4-(Methylamino)benzoic acidIncomplete esterification or hydrolysis (Starting Material/Degradation)C₈H₉NO₂
Methyl 4-(dimethylamino)benzoateOver-methylation (Synthetic Byproduct)C₁₀H₁₃NO₂

To ensure that an analytical method is suitable for its intended purpose, such as quantifying impurities, it must be validated according to guidelines established by bodies like the International Council for Harmonisation (ICH). squ.edu.om Key validation parameters include:

Limit of Detection (LOD): The lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, under the stated experimental conditions. It is often determined based on a signal-to-noise ratio of 3:1. pharmaspecialists.com

Limit of Quantification (LOQ): The lowest concentration of an analyte that can be determined with an acceptable level of accuracy and precision. The LOQ is a critical parameter for impurity assays and is typically established at a signal-to-noise ratio of 10:1. pharmaspecialists.com

Accuracy: This parameter expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. For an impurity assay, accuracy is often assessed by spiking the sample with known amounts of the impurity and calculating the percentage recovery.

Precision: This measures the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is evaluated at different levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). nih.gov

For trace analysis of aromatic amines, validated methods can achieve very low detection and quantification limits. nih.govnih.gov

Validation ParameterDefinitionTypical Acceptance Criteria (for Impurity Analysis)
Limit of Detection (LOD)Lowest analyte concentration that can be detected.Signal-to-Noise Ratio ≥ 3:1 pharmaspecialists.com
Limit of Quantification (LOQ)Lowest analyte concentration that can be quantified with acceptable accuracy and precision.Signal-to-Noise Ratio ≥ 10:1 pharmaspecialists.com
AccuracyCloseness of test results to the true value.Recovery typically within 80-120% of the true value. nih.gov
Precision (Repeatability)Agreement between results of successive measurements carried out under the same conditions.Relative Standard Deviation (RSD) typically ≤ 15%. nih.gov

Environmental Fate and Degradation Studies

Photodegradation Pathways and Kinetics

Photodegradation, the breakdown of compounds by light, is a critical process influencing the environmental persistence of many organic molecules. For Methyl 4-(methylamino)benzoate (B8343159), both direct and indirect photolysis are plausible degradation routes.

Direct photolysis occurs when a molecule absorbs light energy, leading to its excitation and subsequent chemical transformation. Aromatic compounds like Methyl 4-(methylamino)benzoate are expected to absorb ultraviolet (UV) radiation due to the presence of the benzene (B151609) ring and the amino and ester functional groups. Studies on the related compound, Methyl 2-aminobenzoate (B8764639) (Methyl Anthranilate), have shown that it undergoes direct photolysis under both UVC and UVB irradiation nih.govnih.gov. It is therefore reasonable to hypothesize that this compound would exhibit similar behavior, with the absorption of UV light leading to the cleavage of chemical bonds and the formation of reactive intermediates.

Indirect photolysis involves the degradation of a compound by reactive species generated from other light-absorbing substances in the environment. Key reactive oxygen species (ROS) in aquatic environments include hydroxyl radicals (•OH), singlet oxygen (¹O₂), and superoxide (B77818) radicals (O₂⁻•). Research on Methyl Anthranilate has demonstrated that its photodegradation is significantly accelerated in the presence of hydrogen peroxide (H₂O₂), a source of hydroxyl radicals under photochemical conditions nih.govnih.gov. This suggests that indirect photolysis mediated by hydroxyl radicals is a likely and potentially significant degradation pathway for this compound. The reaction with hydroxyl radicals can lead to the formation of hydroxylated derivatives of the parent compound nih.gov.

Table 1: Potential Photodegradation Mechanisms for this compound

MechanismDescriptionKey Reactive SpeciesPotential Products
Direct Photolysis Absorption of UV radiation by the molecule, leading to bond cleavage.-Photoproducts from molecular rearrangement or fragmentation.
Indirect Photolysis Degradation by environmentally generated reactive species.Hydroxyl radicals (•OH), Singlet oxygen (¹O₂)Hydroxylated derivatives, further oxidation products.

The rate and extent of photodegradation are influenced by various environmental factors. For instance, the presence of inorganic anions in water can affect photoreactivity. In studies with Methyl Anthranilate, chloride ions were found to scavenge hydroxyl radicals, which in some cases increased the degradation rate at high H₂O₂ concentrations nih.gov. Conversely, carbonate ions inhibited the photodegradation of Methyl Anthranilate by scavenging •OH to form the less reactive carbonate radical nih.gov. The pH of the surrounding medium can also play a crucial role by affecting the speciation of the compound and the generation of reactive species.

The presence of natural photosensitizers, such as dissolved organic matter (DOM), can also influence indirect photolysis. DOM can absorb sunlight and generate ROS, thereby contributing to the degradation of this compound.

Biodegradation and Biotransformation Mechanisms

Biodegradation, the breakdown of organic matter by microorganisms, is a key process for the removal of xenobiotic compounds from the environment. The structure of this compound, containing an aromatic ring and N-methyl and ester groups, suggests it is susceptible to microbial attack.

For this compound, a plausible initial step would be the demethylation of the N-methyl group, leading to the formation of 4-aminobenzoic acid. Subsequently, this intermediate could be converted to a catechol derivative, which would then enter central metabolic pathways after ring cleavage. Alternatively, initial attack could occur at the aromatic ring.

Table 2: Plausible Microbial Degradation Steps for this compound

StepTransformationKey Intermediate
1N-Demethylation4-Aminobenzoic acid
2Aromatic HydroxylationCatechol derivative
3Ring CleavageAliphatic acids

The initial steps of biodegradation are catalyzed by specific enzymes. For N-methylated compounds, N-demethylases play a crucial role. These enzymes, often monooxygenases, would catalyze the removal of the methyl group from the nitrogen atom of this compound.

Following N-demethylation, the resulting 4-aminobenzoic acid could be acted upon by dioxygenase enzymes, which are responsible for the hydroxylation of the aromatic ring to form catechols nih.gov. The subsequent ring cleavage is also an enzymatic process, carried out by specific dioxygenases that determine whether the ortho or meta pathway is followed.

Furthermore, the ester linkage in this compound is susceptible to enzymatic hydrolysis by esterases, which would cleave the molecule into 4-(methylamino)benzoic acid and methanol (B129727). This hydrolysis could be a significant initial step in its biological degradation.

The identification of metabolites is crucial for elucidating degradation pathways. Based on the degradation of analogous compounds, several potential metabolites of this compound can be proposed.

Initial N-demethylation would yield 4-aminobenzoic acid . Hydrolysis of the ester bond would produce 4-(methylamino)benzoic acid and methanol . Further degradation of the aromatic ring would likely proceed through intermediates such as catechol and its ring-cleavage products.

Characterization of these metabolites would typically involve analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) to separate and identify the compounds formed during degradation studies.

Table 3: Potential Metabolites of this compound

MetaboliteFormation Pathway
4-(Methylamino)benzoic acidEster hydrolysis
MethanolEster hydrolysis
4-Aminobenzoic acidN-demethylation
Catechol derivativesAromatic hydroxylation

Hydrolytic Stability and Transformation

Hydrolysis is a primary degradation pathway for esters in aqueous environments, leading to the cleavage of the ester bond to form a carboxylic acid and an alcohol. This process can be influenced by both pH and temperature.

The hydrolysis of esters like this compound is known to be catalyzed by both acids and bases. quora.com Consequently, the rate of degradation in aquatic environments is highly dependent on the pH of the water. In acidic conditions, the ester undergoes specific acid-catalyzed hydrolysis. Conversely, under alkaline (basic) conditions, saponification, or base-catalyzed hydrolysis, occurs, which is typically a faster process for esters. quora.com

Table 1: Expected pH Influence on Hydrolytic Degradation of this compound

pH Condition Expected Rate of Hydrolysis Primary Mechanism
Acidic (pH < 7) Moderate Acid-catalyzed hydrolysis
Neutral (pH ≈ 7) Slowest Uncatalyzed hydrolysis

This table is based on general principles of ester chemistry, as specific data for this compound was not found.

The rate of chemical reactions, including hydrolysis, generally increases with temperature. This relationship is often described by the Arrhenius equation, where a higher temperature provides the necessary activation energy for the reaction to proceed more quickly. Therefore, the hydrolytic degradation of this compound is expected to be significantly faster in warmer waters compared to colder environments. nih.govresearchgate.net

Studies on other biodegradable polyesters have demonstrated that exposure to elevated temperatures and humidity accelerates hydrolysis, leading to a reduction in molecular weight and changes in physical properties. nih.govscilit.com For this compound, an increase in temperature would enhance the rate of both acid- and base-catalyzed hydrolysis, leading to a shorter environmental half-life.

Table 2: General Effect of Temperature on Ester Hydrolysis Rate

Temperature General Impact on Reaction Rate Consequence for Environmental Persistence
Low Slower rate of hydrolysis Longer half-life

This table illustrates a fundamental principle of chemical kinetics applicable to the hydrolysis of this compound.

Sorption and Leaching Behavior in Environmental Matrices

The tendency of a chemical to bind to soil particles (sorption) is a critical factor determining its mobility and bioavailability in the environment. scielo.brirost.ir Chemicals that strongly sorb to soil are less likely to leach into groundwater but may be more persistent in the soil column.

Soil organic matter (SOM) is a key component of soil that influences the sorption of organic compounds. irost.irnih.gov The chemical structure of this compound, which includes an aromatic ring, an ester group, and a secondary amine, suggests several potential interactions with SOM. The aromatic ring can engage in hydrophobic interactions and van der Waals forces with the nonpolar regions of humic and fulvic acids in the soil. The ester and amine functional groups can participate in hydrogen bonding with the functional groups present in SOM, such as carboxyl and hydroxyl groups.

The extent of sorption is often correlated with the organic carbon content of the soil; higher SOM content generally leads to greater sorption of organic chemicals. irost.ir The specific nature of the SOM, including its composition of carbohydrates, lipids, and lignin-derived compounds, can also influence the strength and type of interaction. nih.govnih.gov

The mobility of this compound in soil and its potential to leach into groundwater are inversely related to its sorption characteristics. scielo.brnih.gov If the compound exhibits strong sorption to soil particles, its movement through the soil profile via water infiltration will be limited. Conversely, weak sorption would result in higher mobility and a greater potential for leaching. researchgate.net

The mobility of a compound is also influenced by its water solubility. This compound is described as being slightly soluble in water. fishersci.no This property, combined with its potential for sorption to soil organic matter, suggests that its mobility in terrestrial systems would be moderate. In aquatic systems, the compound's fate would be governed by a balance between remaining dissolved in the water column, where it would be subject to hydrolysis, and partitioning to suspended sediments and bottom sludge.

Table 3: Predicted Environmental Mobility of this compound Based on Chemical Properties

Environmental Compartment Key Influencing Factors Predicted Behavior
Terrestrial (Soil) Sorption to soil organic matter, water solubility Moderate mobility, with potential for leaching in low-organic content soils

This table provides a qualitative prediction based on the compound's structure and general principles of environmental science.

Advanced Research Techniques and Instrumentation

Hyphenated Analytical Techniques

Hyphenated techniques, which combine two or more analytical methods, provide enhanced sensitivity and selectivity. For the analysis of Methyl 4-(methylamino)benzoate (B8343159), liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) are particularly powerful.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is an indispensable tool for detecting and quantifying trace amounts of specific compounds in complex matrices. The technique first separates compounds in a mixture using high-performance liquid chromatography (HPLC), after which the mass spectrometer provides detection with high specificity and sensitivity. For a molecule like Methyl 4-(methylamino)benzoate, a reverse-phase HPLC method coupled with a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode would be a common approach. This setup allows for the precise quantification of the target analyte even in the presence of interfering substances.

The analysis involves optimizing both the chromatographic separation and the mass spectrometric detection. Key parameters include the choice of column, mobile phase composition, and mass spectrometer settings such as ionization source parameters and collision energies for MRM transitions.

Table 1: Illustrative LC-MS/MS Parameters for this compound Analysis

Parameter Setting Purpose
LC System Ultra-High-Performance Liquid Chromatography (UHPLC) Provides rapid and high-resolution separation.
Column C18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.8 µm) Separation based on hydrophobicity.
Mobile Phase A Water with 0.1% Formic Acid Acid modifier to improve peak shape and ionization.
Mobile Phase B Acetonitrile with 0.1% Formic Acid Organic solvent for elution.
Gradient 5% to 95% B over 5 minutes Elutes the compound from the column.
Flow Rate 0.4 mL/min Standard flow for analytical columns.
Ionization Source Electrospray Ionization (ESI), Positive Mode Efficiently ionizes the amine-containing compound.
Precursor Ion (Q1) m/z 166.1 [M+H]⁺ Selects the protonated molecular ion of the compound.
Product Ions (Q3) Specific fragment ions (e.g., m/z 134.1, m/z 106.1) Generated by collision-induced dissociation for specific detection.

| Detection Mode | Multiple Reaction Monitoring (MRM) | Ensures high selectivity and sensitivity for quantification. |

Note: The specific fragment ions and collision energies would need to be determined experimentally through compound tuning.

Gas chromatography-mass spectrometry (GC-MS) is a robust technique for the analysis of volatile and semi-volatile compounds. This compound can be analyzed by GC-MS, as evidenced by available mass spectra in databases like the NIST WebBook. nist.gov In this technique, the sample is vaporized and separated based on its boiling point and interaction with the stationary phase of a capillary column. The separated compounds then enter the mass spectrometer, where they are ionized (typically by electron ionization), fragmented, and detected. The resulting mass spectrum provides a unique fragmentation pattern that acts as a chemical "fingerprint," allowing for confident identification.

For routine identification, a standard GC-MS system equipped with a non-polar or medium-polarity capillary column is typically employed. The resulting total ion chromatogram (TIC) shows peaks for separated compounds, and the mass spectrum of the peak corresponding to this compound can be compared against a spectral library for confirmation. spectrabase.com

Crystallization and Polymorph Screening

The solid-state properties of a chemical compound are dictated by its crystal structure. Polymorphism, the ability of a substance to exist in two or more crystalline forms, can significantly impact physical properties like solubility and melting point. europeanpharmaceuticalreview.com Therefore, comprehensive crystallization studies and polymorph screening are critical.

Growing single crystals of sufficient quality is a prerequisite for definitive structure determination by X-ray diffraction. For an organic molecule like this compound, several common techniques can be employed to promote crystal growth. The choice of solvent and crystallization method is crucial. international-pharma.com

Slow Evaporation: A solution of the compound is prepared in a suitable solvent or solvent mixture and left undisturbed, allowing the solvent to evaporate slowly. As the concentration of the solute increases, it reaches supersaturation, leading to nucleation and crystal growth.

Slow Cooling: A saturated solution of the compound is prepared at an elevated temperature and then cooled gradually. The solubility decreases as the temperature drops, inducing crystallization. Controlled cooling rates are essential to obtain high-quality crystals. mdpi.com

Vapor Diffusion: This method involves placing a concentrated solution of the compound in a small, open container, which is then placed inside a larger, sealed container holding a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and promoting crystallization.

Anti-Solvent Addition: An anti-solvent is added dropwise to a solution of the compound, causing it to precipitate. By carefully controlling the rate of addition and mixing, crystalline material can be obtained instead of an amorphous solid.

A thorough polymorph screen aims to crystallize a compound under a wide variety of conditions to discover as many crystalline forms as possible. europeanpharmaceuticalreview.cominternational-pharma.com Once different solid forms are generated, they must be characterized using various analytical techniques to confirm their unique structures and properties.

Table 2: Techniques for Polymorph Identification and Characterization

Technique Information Provided
X-Ray Powder Diffraction (XRPD) Provides a unique diffraction pattern for each crystalline form, serving as a primary tool for distinguishing between polymorphs. international-pharma.com
Single-Crystal X-Ray Diffraction Determines the precise three-dimensional arrangement of atoms in the crystal lattice, providing definitive proof of a new polymorph. international-pharma.com
Differential Scanning Calorimetry (DSC) Measures thermal events such as melting points, phase transitions, and heats of fusion, which are often different for distinct polymorphs. crystecpharma.com
Thermogravimetric Analysis (TGA) Determines changes in mass with temperature, useful for identifying solvates or hydrates.
Hot-Stage Microscopy Allows for visual observation of melting, recrystallization, and solid-solid phase transitions as a function of temperature.

| Infrared (IR) & Raman Spectroscopy | Vibrational spectroscopy techniques that are sensitive to the local molecular environment and can often differentiate between polymorphs due to differences in intermolecular interactions (e.g., hydrogen bonding). |

High-Throughput Screening (HTS) Methodologies

High-Throughput Screening (HTS) is a drug discovery and materials science process that uses automation and robotics to rapidly test thousands to millions of chemical compounds for a specific biological activity or physical property. researchgate.netnih.gov While specific HTS campaigns involving this compound are not prominently documented in public literature, its structure lends itself to inclusion in large chemical libraries used for such screening.

As a substituted benzoate (B1203000) ester, this compound could be part of a diverse collection of small molecules screened against various biological targets, such as enzymes or receptors, to identify potential new therapeutic agents. In a typical HTS workflow, compounds from a library are arrayed in microtiter plates and exposed to a biological assay. Automated readers then measure the assay's output (e.g., fluorescence, luminescence, or absorbance) to identify "hits"—compounds that produce a significant response.

The process involves:

Assay Development: Creating a robust and automated assay sensitive to the desired biological or chemical effect.

Compound Library Management: Storing and handling large collections of compounds, including this compound, in a format suitable for robotic screening.

Automation and Robotics: Using liquid handling robots to dispense compounds and reagents into assay plates.

Data Analysis: Employing sophisticated software to process the large volumes of data generated, identify active compounds, and rule out false positives.

Through HTS, molecules like this compound can be rapidly evaluated for previously unknown properties or activities, accelerating the pace of discovery in various scientific fields.

Automated Platforms for Compound Screening

The discovery and development of new therapeutic agents heavily rely on the ability to screen vast libraries of chemical compounds for biological activity. Automated platforms for high-throughput screening (HTS) have revolutionized this process, enabling the rapid and efficient evaluation of hundreds of thousands to millions of compounds. danaher.com These integrated systems are central to identifying "hit" compounds, such as derivatives of this compound, that exhibit a desired effect on a biological target.

A typical automated screening workflow involves several key stages, each facilitated by specialized instrumentation:

Compound Library Management: Large and diverse collections of chemical compounds are stored and managed in microtiter plates. Automated systems, such as the Hamilton Verso Compound Management System, handle the storage, retrieval, and preparation of these compound plates for screening. hamiltoncompany.com

Liquid Handling: Precision is paramount in HTS. Automated liquid handlers, like the Beckman Coulter Biomek i-Series or the Echo Acoustic Liquid Handler, are employed to accurately dispense minute volumes of compounds, reagents, and cells into assay plates. danaher.com This automation minimizes manual intervention, thereby increasing throughput and reproducibility. moleculardevices.com

Assay Execution: The screening process itself, from cell plating and treatment to incubation and endpoint assays, is automated. news-medical.net Instruments like automated incubators and robotic arms ensure consistent experimental conditions. moleculardevices.com

Data Acquisition: A variety of detection methods are used to measure the outcome of the assays. These can include plate readers for absorbance, fluorescence, or luminescence measurements, as well as high-content imaging systems that provide detailed cellular and phenotypic data. danaher.commoleculardevices.com

The integration of these components into a seamless workflow allows for the large-scale screening of compounds like this compound and its analogs against various biological targets, such as cancer cell lines in a soft agar (B569324) colony formation assay. nih.gov This high-throughput capability significantly accelerates the initial stages of drug discovery. biocompare.comrsc.org

Data Analysis and Interpretation in HTS

The immense volume of data generated by HTS necessitates sophisticated data analysis and interpretation strategies to distinguish genuine "hits" from false positives. basicmedicalkey.com A structured approach to data analysis is crucial for the successful identification of promising compounds.

The process typically begins with data normalization to correct for systematic variations across assay plates. basicmedicalkey.comnih.gov Following normalization, hit identification is performed by applying statistical methods to identify compounds that produce a significant effect compared to controls. nih.gov

Once primary hits are identified, they undergo further evaluation. This often involves dose-response analysis , where the compound is tested at multiple concentrations to determine its potency (e.g., IC50 or EC50 value). nih.gov The structural information of the active compounds is then used to explore the structure-activity relationship (SAR) , which helps in understanding how chemical modifications affect biological activity. cambridgemedchemconsulting.com This information is vital for medicinal chemists to design more potent and selective derivatives.

Several software platforms, such as Genedata Screener, are utilized for the statistical analysis of large HTS datasets. danaher.comnih.gov The ultimate goal is to create a ranked list of confirmed active compounds for further investigation. genome.gov

Data Analysis StepDescriptionRelevance to this compound Screening
Data Normalization Correction of raw data to account for experimental variability.Ensures that observed activity of a this compound analog is not due to plate position or batch effects.
Hit Identification Statistical determination of compounds with significant activity.Identifies this compound derivatives that meet a predefined activity threshold.
Dose-Response Analysis Characterization of the relationship between compound concentration and biological effect.Determines the potency (e.g., IC50) of a "hit" derivative.
Structure-Activity Relationship (SAR) Analysis of how chemical structure relates to biological activity.Guides the chemical modification of the this compound scaffold to improve desired properties.

Bioinformatics and Proteomics in Mechanistic Biology

Target Identification through Proteomic Approaches

Identifying the specific molecular target of a bioactive small molecule is a critical step in understanding its mechanism of action. broadinstitute.org This is particularly important for compounds identified through phenotypic screens, where the initial discovery is based on an observed cellular effect without prior knowledge of the target. Proteomic technologies offer powerful methods for elucidating these drug-target interactions. frontiersin.org

Several key proteomic strategies are employed for target identification:

Affinity-Based Proteomics: This approach utilizes a modified version of the small molecule, such as an analog of this compound, which is immobilized on a solid support (e.g., beads). nih.gov This "bait" is then used to "fish" for its binding partners from a cell lysate. The captured proteins are subsequently identified by mass spectrometry. nih.govnih.gov

Activity-Based Protein Profiling (ABPP): ABPP employs chemical probes that covalently bind to the active sites of specific enzyme families. By competing with these probes, a small molecule inhibitor can reveal its target. A reduction in probe labeling of a particular protein in the presence of the test compound points to it being the target.

Thermal Proteome Profiling (TPP): This method assesses the thermal stability of proteins in the presence and absence of a ligand. The binding of a small molecule often stabilizes its target protein, leading to an increase in its melting temperature. This change can be detected on a proteome-wide scale to identify the target.

These proteomic techniques provide a direct means of identifying the proteins that interact with a small molecule, offering crucial insights into its biological function. pnnl.gov

Pathway Analysis in Biological Systems

Once the molecular target of a compound like this compound has been identified, the next step is to understand its role within the complex network of biological pathways. nih.gov Bioinformatics plays a pivotal role in this process by leveraging large biological datasets to contextualize the function of the target protein. nih.govnih.gov

By mapping the identified target to known signaling or metabolic pathways, researchers can generate hypotheses about the downstream effects of the compound. nih.gov For instance, if the target is a specific kinase, pathway analysis can reveal the signaling cascades that are likely to be modulated by its inhibition. This helps to explain the observed phenotype and can also aid in predicting potential off-target effects. pharmafeatures.com

A variety of bioinformatics tools and databases are utilized for pathway analysis, including:

KEGG (Kyoto Encyclopedia of Genes and Genomes): A database that links genomic information with higher-order functional information.

Gene Ontology (GO): A major bioinformatics initiative to standardize the representation of gene and gene product attributes across all species.

Reactome: A free, open-source, curated and peer-reviewed pathway database.

The integration of proteomic data with pathway analysis provides a systems-level understanding of a drug's mechanism of action, which is invaluable for its further development and for predicting its therapeutic potential and possible side effects. pharmaron.comresearchgate.net This multi-omics approach is becoming increasingly central to modern drug discovery. rsc.orgportlandpress.com

Regulatory Science and Quality Control in Research

Good Laboratory Practice (GLP) in Research

Good Laboratory Practice (GLP) is a quality system that governs the organizational processes and conditions under which non-clinical health and environmental safety studies are planned, performed, monitored, recorded, reported, and archived. safetyculture.combiobide.com The primary aim of GLP is to ensure the uniformity, consistency, reliability, reproducibility, quality, and integrity of scientific data submitted to regulatory authorities. biobide.combgosoftware.com It is a crucial component of the broader "Good Practice" (GXP) guidelines, which also include Good Manufacturing Practice (GMP) and Good Clinical Practice (GCP). biobide.com GLP principles are applied to a wide range of products, including pharmaceuticals, food additives, and chemicals, to ensure their safety. bgosoftware.comchromatographyonline.com

Quality Assurance (QA) is an integral part of GLP, ensuring that every step of the research process, from chemical synthesis to final analysis, is conducted under controlled and documented conditions. hedgethink.com In the synthesis of compounds such as Methyl 4-(methylamino)benzoate (B8343159), QA protocols are designed to guarantee that each product and process aligns with regulatory requirements. hedgethink.com

A robust QA program in a chemical laboratory includes several key components:

Standard Operating Procedures (SOPs): Detailed, written instructions are established to ensure uniformity in the performance of specific functions. accredit.org

Advanced Analytical Techniques: To verify the identity, purity, and quality of synthesized chemicals, advanced analytical methods are employed. hedgethink.com These can include chromatography (e.g., HPLC), spectroscopy, and mass spectrometry, which are capable of detecting even trace impurities. hedgethink.comchromatographyonline.com

Minimizing Contamination: QA protocols meticulously assess and mitigate the risk of contamination during the production process, which is crucial when handling various chemical materials. hedgethink.com

Consistency Across Batches: A primary goal of QA is to ensure that each batch of a synthesized compound is consistent with previous ones, promoting predictability and reliability. hedgethink.com

The table below illustrates common analytical techniques used for the characterization of a test article in a GLP-compliant study. chromatographyonline.com

Analytical TechniquePurpose in Quality Assurance
High-Performance Liquid Chromatography (HPLC)Determination of purity and presence of impurities.
Mass Spectrometry (MS)Confirmation of molecular weight and structure.
Nuclear Magnetic Resonance (NMR) SpectroscopyElucidation of the chemical structure.
Infrared (IR) SpectroscopyIdentification of functional groups.

Accurate and meticulous documentation is a cornerstone of Good Laboratory Practice. pharma.tips Proper record-keeping allows for the complete reconstruction of a study, from its initial design and procedures to the final observations and data analysis. biopharmaservices.com This transparency and traceability are essential for verifying the integrity of the research. biopharmaservices.com

The principles of Good Documentation Practice (GDP) within a GLP framework emphasize several key aspects:

Traceability: Every document must contain sufficient information to trace the study, the specific phase of the study, and the personnel involved. biopharmaservices.com

Accuracy: All recorded data must be a true reflection of the observations and actions performed. biopharmaservices.com

Completeness: Documentation should provide a comprehensive record of all study activities, including any deviations or unexpected events. biopharmaservices.com

Timeliness: All observations, results, and other important information must be recorded promptly. biopharmaservices.com

GLP requires many types of documents, ranging from data recordings and validation issues to training records and the archiving of documents. complianceonline.com All raw data and the corresponding GLP documentation must be retained and archived according to established SOPs. chromatographyonline.comchromatographyonline.com The chain of custody for test and control articles is a critical component, requiring documentation of their delivery, receipt, storage, preparation, analysis, and final disposition. chromatographyonline.comchromatographyonline.com

Standardization of Research Protocols

The standardization of research protocols is essential for ensuring that experimental methods can be successfully replicated by other laboratories, which is a fundamental tenet of the scientific method. wikipedia.org Predefined protocols facilitate the assessment of experimental results through peer review and are a key component of GLP and Good Clinical Practice (GCP) regulations. wikipedia.org

Standardization tools and protocols aim to correct errors in chemical structure representation and generate uniform and self-consistent configurations of atoms, bonds, charges, and stereochemistry. chemrxiv.org

Inter-laboratory comparability studies, also known as proficiency testing, are a form of external quality assessment where multiple laboratories analyze the same samples to evaluate and compare their performance. fiveable.mecompalab.org These studies serve several important purposes in analytical chemistry:

Method Validation: They help to validate analytical methods by assessing their precision and reproducibility across different laboratory settings. fiveable.me

Performance Evaluation: They allow individual laboratories to assess their performance against pre-established criteria and identify areas for improvement. accredit.org

Ensuring Data Comparability: By promoting the standardization of analytical methods, these studies help to ensure that data generated by different laboratories are comparable. fiveable.meresearchgate.net

The process typically involves a coordinating body sending homogenous samples to a number of participating laboratories. compalab.orgresearchgate.net The laboratories then perform specified tests, and the results are compiled and statistically analyzed to assess the level of agreement and identify any outliers. compalab.orgresearchgate.net This process is vital for building trust with clients and regulatory bodies. fiveable.me

The following table outlines the key objectives of inter-laboratory comparisons. compalab.org

ObjectiveDescription
Method ValidationTo validate a test method and determine the uncertainty of results by establishing the standard deviations of repeatability and reproducibility.
Material CharacterizationTo determine the characteristics of a product intended for use as a reference material.
Laboratory Proficiency AssessmentTo assess the reliability of the test results of the participating laboratories.

A reference standard is a highly purified and well-characterized compound that serves as a benchmark for analytical testing. mriglobal.orgcambrex.com In the pharmaceutical industry, reference standards are critical for assessing product quality, safety, and potency. mriglobal.org For novel chemical compounds like Methyl 4-(methylamino)benzoate, reference standards are often not available from compendial sources such as the U.S. Pharmacopeia (USP). mriglobal.org Therefore, they must be synthesized and properly characterized. mriglobal.org

The development and qualification of a reference standard is a rigorous process. The U.S. Food and Drug Administration (FDA) requires reference standards to be of the "highest purity that can be obtained through reasonable effort" and to be "thoroughly characterized to assure the identity, strength, and quality". pharmtech.com

The characterization of a reference standard involves a comprehensive set of analytical tests to confirm its identity and purity. pharmtech.com This may include identifying and quantifying any process-related impurities and potential degradation products. pharmtech.com Once qualified, a reference standard is assigned a retest date, and it must be re-evaluated at regular intervals to maintain its qualified status. mriglobal.org

Reference standards can be categorized as follows: mriglobal.org

API (Active Pharmaceutical Ingredient): Used to determine the potency of the active ingredient.

Degradation Products: Used to identify and quantify products that result from the degradation of the API.

Process Impurities: Used to identify and quantify impurities related to the manufacturing process.

Metabolites: Used to identify and quantify substances generated through metabolic processes.

Patent Landscape and Intellectual Property in Chemical Research

Intellectual Property (IP) refers to intangible assets that can be used by an enterprise to create value, and it is a critical consideration in the chemical industry. chemicalindustryjournal.co.uk Forms of IP protection include patents, trademarks, copyrights, and trade secrets. chemistryviews.org For chemical research, patents are particularly valuable as they provide a 20-year monopoly for a technical invention, which can be a product, a process, or the use of a product. chemicalindustryjournal.co.uk

The patent landscape for chemical compounds is vast and constantly evolving. gainswells.ae Staying aware of competitor patents is a significant challenge but essential for ensuring freedom to operate and avoiding infringement. chemicalindustryjournal.co.uk A single competitor patent could prevent the launch of a new product or the start-up of a new manufacturing plant. chemicalindustryjournal.co.uk

For a specific compound like this compound, the patent landscape can be investigated through various databases. For instance, PubChem lists patents associated with the chemical structure of Methyl 4-[(methylamino)methyl]benzoate. nih.gov Such searches can reveal how a compound is being used and by whom, providing valuable insights for researchers and businesses.

An effective IP strategy involves not only protecting one's own innovations but also monitoring the IP of others. chemicalindustryjournal.co.uk This includes conducting freedom-to-operate studies before launching a new product to ensure it does not infringe on existing patents. chemicalindustryjournal.co.uk The American Chemical Society (ACS) supports an intellectual property system that encourages innovation and scholarly advancement in the sciences. acs.org

Analysis of Existing Patents

The patent landscape for compounds related to this compound reveals its significance as a key intermediate in the synthesis of various pharmaceutical agents. An analysis of existing patents indicates a focus on optimizing manufacturing processes to enhance yield, purity, and efficiency, while also exploring new therapeutic applications for the final products.

Another significant patent, CN104356022A, describes a synthetic method for N-methyl-4-(methylamino)-3-nitrobenzamide. This patent underscores the wide application of this compound as an intermediate for a variety of drugs. google.com The patented synthesis method is noted for its use of readily available raw materials, low production cost, and high product yield, reaching up to 97.5%. google.com The resulting intermediate is crucial for synthesizing triazole derivatives used in treating conditions like diabetes and hypertension, as well as benzimidazole (B57391) derivatives for autoimmune diseases and hair loss treatments. google.com

A third patent, CN106565509A, presents a preparation method for 2-amino-4-methylamino methyl benzoate (B1203000) hydrochloride. This invention focuses on a clean and environmentally friendly production process that allows for the convenient recycling of the catalyst, making it suitable for large-scale industrial production. google.com The final product is an important intermediate in the dye, hair dye, pharmaceutical, and pesticide industries. google.com

These patents collectively demonstrate a strategic focus on process chemistry, aiming to make the synthesis of these valuable intermediates more economical, sustainable, and scalable. The primary claims in these patents often revolve around the specific reaction conditions, catalysts used, and the methods for purification and isolation of the intermediate compounds.

Patent NumberFocus CompoundKey InnovationStated Application of IntermediateReported Yield
US20070149802A1Methyl 4-(aminomethyl)benzoateProcess for preparation without intermediate isolation of hydrochloride salt.Synthesis of antibiotics based on quinoline (B57606) and indole.>85%
CN104356022AN-methyl-4-(methylamino)-3-nitrobenzamideCost-effective and high-yield synthesis method.Intermediate for various drugs including triazole and benzimidazole derivatives.Up to 97.5%
CN106565509A2-amino-4-methylamino methyl benzoate hydrochlorideEnvironmentally friendly production with catalyst recycling.Intermediate for dyes, hair dyes, pharmaceuticals, and pesticides.High Purity (>98.0%)

Strategies for Novel Compound Protection

Protecting novel chemical compounds and their applications is paramount in the chemical and pharmaceutical industries to ensure a return on investment in research and development. A robust intellectual property (IP) strategy is essential and typically involves a multi-faceted approach to patent protection. chemicalindustryjournal.co.uk

A primary strategy is to secure a composition of matter patent , which covers the novel chemical entity itself. This is the broadest and most powerful form of protection, as it prevents others from making, using, or selling the compound for any purpose. techtarget.com For a compound like a novel derivative of this compound, this would involve demonstrating its novelty, non-obviousness, and utility. techtarget.com

In addition to protecting the compound itself, it is crucial to file for process patents . These patents cover the specific methods of synthesizing the new compound. rsc.org As seen in the analysis of existing patents for related compounds, innovations in synthetic routes that offer advantages such as higher yield, lower cost, or greater purity are patentable and can provide a competitive edge.

Use patents represent another critical layer of protection. rsc.org If a novel compound is found to have a specific biological activity or application, a patent can be sought for that particular use. This can be a valuable strategy even for known compounds where a new utility has been discovered.

Furthermore, a comprehensive patent strategy often includes filing for formulation patents , which protect the specific composition of a final product containing the novel compound, and patents on intermediates that are crucial for the synthesis of the final compound. rsc.org

To ensure broad protection, it is also advisable to consider international patent filings . The Patent Cooperation Treaty (PCT) provides a unified procedure for filing a single international patent application to seek protection in a large number of contracting states.

Finally, drafting patent claims with both broad and precise language is a key strategic consideration. Broad claims can prevent competitors from making minor modifications to circumvent the patent, while precise claims provide a solid foundation for enforcement.

Ethical Considerations in Chemical and Biomedical Research

Responsible Conduct of Research

The responsible conduct of research (RCR) is a cornerstone of the scientific enterprise, ensuring the integrity and reliability of scientific findings. northwestern.edu In the context of chemical and biomedical research involving compounds like this compound, adherence to ethical principles is crucial at every stage of the research process.

A fundamental aspect of RCR is the meticulous and honest execution of experiments. This includes careful planning, precise execution, and accurate recording of all procedures and data. Researchers have an obligation to minimize risks to themselves and others in the laboratory and to handle all chemicals responsibly. acs.org

Furthermore, the scientific community relies on the trustworthiness of the work of its members. iupac.org This trust is built upon a foundation of intellectual honesty, which includes giving proper credit to the work of others through appropriate citation and avoiding plagiarism. scientificrc.orgspringer.com When collaborating with other researchers, it is essential to have clear agreements on roles, responsibilities, and the attribution of authorship to ensure that all who have made significant scientific contributions are recognized. acs.org

Mentorship also plays a vital role in fostering a culture of responsible research. Experienced scientists have a responsibility to train and guide the next generation of researchers in the principles of RCR, creating an environment where ethical conduct is the norm. iupac.org

Finally, researchers must be transparent about any potential conflicts of interest, whether financial or otherwise, that could be perceived as influencing their research. ijast.org Full disclosure of funding sources and any relevant affiliations is a key component of maintaining objectivity and public trust in the research enterprise. equator-network.org

Data Integrity and Publication Ethics

Data integrity and publication ethics are intrinsically linked to the responsible conduct of research and are vital for the advancement of scientific knowledge. rsc.org The accuracy, completeness, and consistency of data are paramount in ensuring that research findings are reliable and reproducible.

Data integrity encompasses the entire lifecycle of data, from collection and analysis to storage and sharing. Researchers must ensure that data are recorded accurately and are protected from accidental or intentional alteration. Data fabrication, which is the making up of data, and data falsification, which involves manipulating research data, are serious forms of scientific misconduct that undermine the scientific record. springer.com

Publication ethics govern the dissemination of research findings. A central tenet is that authors have an obligation to present a complete and accurate account of their research, including a discussion of the significance of their findings. acs.org This includes the reporting of both positive and negative or inconclusive results, as all findings contribute to the body of scientific knowledge. equator-network.org

Key principles of publication ethics include:

Originality: Submitting work that is original and has not been published elsewhere. Submitting the same manuscript to multiple journals simultaneously is considered unethical. springer.com

Authorship: Ensuring that all individuals who have made a significant contribution to the research are listed as authors and that all authors have approved the final manuscript.

Plagiarism: Properly attributing the work and ideas of others through citation and avoiding the use of someone else's work without permission or acknowledgment. springer.com

Conflict of Interest: Disclosing any financial or other substantive conflict of interest that might be construed to influence the results or interpretation of their manuscript. acs.org

Adherence to these principles is essential for maintaining the integrity of the scientific literature and the public's trust in scientific research. Organizations such as the Committee on Publication Ethics (COPE) provide guidelines and resources to support authors, editors, and publishers in upholding high ethical standards in scholarly publishing. publicationethics.org

Q & A

Q. Table 1: Comparative Synthesis Methods

MethodReagentsYield (%)Purity (%)Reference
EsterificationMeOH, H₂SO₄75–85>95
Reductive Amination*Methylamine, Pd/C60–7090–98

*For derivatives requiring secondary functionalization.

Basic: Which analytical techniques are most effective for characterizing this compound?

Methodological Answer:
Characterization requires a multi-technique approach:

  • 1H/13C NMR : Resolve aromatic protons (δ 6.8–7.9 ppm) and methylamino groups (δ 2.8–3.2 ppm) in deuterated DMSO or CDCl₃ .
  • Mass Spectrometry (MS) : Confirm molecular ion peaks (m/z ~165 for [M+H]+) and fragmentation patterns .
  • HPLC : Use C18 columns with UV detection (λ = 254 nm) to assess purity (>98%) .
  • Melting Point : Compare observed values (e.g., 160–162°C for the free base) to literature data .

Advanced: How can mechanistic contradictions in the compound’s reactivity be resolved (e.g., unexpected oxidation products)?

Methodological Answer:
Contradictions often arise from competing reaction pathways. For example:

  • Oxidation Studies : this compound may undergo oxidation at the amino group (to nitro) or ester moiety (to carboxylic acid). Use controlled KMnO₄ in acidic vs. neutral conditions to isolate dominant pathways .
  • DFT Calculations : Model transition states to predict regioselectivity. For instance, electron-rich aromatic rings favor electrophilic substitution at the para position .
  • Control Experiments : Introduce radical scavengers (e.g., TEMPO) to test for free-radical intermediates in oxidative side reactions .

Q. Table 2: Oxidation Pathway Analysis

Oxidizing AgentMajor ProductYield (%)Conditions
KMnO₄ (acidic)4-Nitrobenzoic acid50H₂SO₄, 80°C
KMnO₄ (neutral)4-Carboxybenzoate30H₂O, RT

Advanced: What strategies mitigate batch-to-batch variability in catalytic applications of this compound?

Methodological Answer:
Variability often stems from residual solvents or trace metal impurities:

  • Quality Control : Implement ICP-MS to detect metal contaminants (e.g., Pd from catalytic steps) .
  • Crystallization : Recrystallize from ethanol/water mixtures to remove polar impurities .
  • DOE (Design of Experiments) : Vary parameters like reaction time, temperature, and catalyst loading (e.g., Pd/C) to identify critical factors using response surface methodology .

Advanced: How is this compound utilized in drug discovery pipelines?

Methodological Answer:
The compound serves as a key intermediate in bioactive molecule synthesis:

  • Click Chemistry : Functionalize the amino group with azide/alkyne moieties for bioconjugation (e.g., Adaphostin derivatives with antitumor activity) .
  • Enzyme Inhibition : Modify the ester group to enhance binding to target proteins (e.g., kinase inhibitors). IC₅₀ values are determined via fluorescence-based assays .
  • Pharmacokinetic Studies : Radiolabel the methyl group (³H or ¹⁴C) to track metabolic stability in vivo .

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Methyl 4-(methylamino)benzoate
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Reactant of Route 2
Methyl 4-(methylamino)benzoate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.